3-Methoxy-isatoic anhydride
Description
The exact mass of the compound 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-6-4-2-3-5-7(6)10-9(12)14-8(5)11/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTOZGCACQWXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441708 | |
| Record name | 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34954-65-9 | |
| Record name | 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34954-65-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methoxy-isatoic Anhydride (CAS No. 34954-65-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methoxy-isatoic anhydride (CAS No. 34954-65-9), a key chemical intermediate in the synthesis of various pharmacologically active compounds. This document details its chemical and physical properties, provides predicted and literature-based spectroscopic data, outlines experimental protocols for its synthesis and reactions, and explores its significant applications in drug discovery, particularly in the development of antitubercular and antibacterial agents.
Introduction
This compound, systematically known as 8-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione, is a heterocyclic organic compound. Its structure, featuring a reactive anhydride functional group and a methoxy substituent on the aromatic ring, makes it a valuable precursor for the synthesis of a diverse range of nitrogen-containing heterocycles. This guide serves as a technical resource for professionals engaged in synthetic chemistry and drug development, offering detailed information to facilitate its use in research and manufacturing.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 34954-65-9 | |
| Molecular Formula | C₉H₇NO₄ | [1][2] |
| Molecular Weight | 193.16 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 255-260 °C | |
| Solubility | Soluble in DMSO, slightly soluble in methanol | |
| Storage Temperature | 2-8 °C |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the expected and reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.7 | br s | 1H | N-H |
| ~7.8 | d | 1H | Ar-H |
| ~7.2 | t | 1H | Ar-H |
| ~6.9 | d | 1H | Ar-H |
| ~3.9 | s | 3H | -OCH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O (anhydride) |
| ~148 | C=O (anhydride) |
| ~145 | Ar-C-O |
| ~140 | Ar-C-N |
| ~125 | Ar-C-H |
| ~118 | Ar-C-H |
| ~115 | Ar-C-H |
| ~110 | Ar-C |
| ~56 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of an anhydride is characterized by two distinct carbonyl stretching bands.
Table 4: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Medium | N-H Stretch |
| ~1760 | Strong | Asymmetric C=O Stretch |
| ~1720 | Strong | Symmetric C=O Stretch |
| ~1610, ~1480 | Medium | Aromatic C=C Stretch |
| ~1250 | Strong | C-O-C Stretch (anhydride) |
| ~1280, ~1080 | Strong | Ar-O-CH₃ Stretch |
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 193 | [M]⁺, Molecular ion |
| 149 | [M - CO₂]⁺, Loss of carbon dioxide |
| 121 | [M - CO₂ - CO]⁺, Subsequent loss of carbon monoxide |
| 106 | [M - CO₂ - CO - CH₃]⁺, Loss of a methyl radical |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of isatoic anhydrides involves the reaction of the corresponding anthranilic acid with a carbonylating agent such as phosgene or a phosgene equivalent. The following protocol is adapted from procedures for similar substituted isatoic anhydrides[6][7].
Caption: General reaction of this compound with amines.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
Procedure:
-
Dissolve this compound in a suitable aprotic solvent in a round-bottom flask.
-
To this solution, add an equimolar amount of the desired amine.
-
Stir the reaction mixture at room temperature. The reaction is often accompanied by the evolution of carbon dioxide gas.
-
Continue stirring until the gas evolution ceases, indicating the completion of the reaction.
-
The product can be isolated by removal of the solvent under reduced pressure and purified by recrystallization or column chromatography if necessary.
Applications in Drug Discovery and Development
This compound is a pivotal building block in the synthesis of several classes of bioactive molecules.
Synthesis of Tryptanthrin Analogs for Antitubercular Activity
Tryptanthrin and its derivatives are known for their potent activity against Mycobacterium tuberculosis. This compound can be used to introduce a methoxy group onto the tryptanthrin scaffold, which can modulate the compound's biological activity and pharmacokinetic properties.[3][8][9][10] The synthesis typically involves the condensation of a substituted isatoic anhydride with a substituted isatin.
Precursor for Non-Nucleoside Inhibitors of Bacterial DNA Polymerase III
This anhydride is utilized in the preparation of quinazolin-2-ylamino-quinazolin-4-ols, a novel class of antibacterial agents that act as non-nucleoside inhibitors of bacterial DNA polymerase III.[4][11][12] This enzyme is essential for bacterial DNA replication, making it an attractive target for new antibiotics.
dot
Caption: Inhibition of bacterial DNA polymerase III by derivatives of this compound.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis, particularly for the construction of heterocyclic systems with significant biological activity. Its utility in the development of new antitubercular and antibacterial agents underscores its importance in medicinal chemistry and drug discovery. This technical guide provides essential information to support the effective and safe use of this compound in a research and development setting. Further research into the synthesis of novel derivatives and exploration of their biological activities is warranted and holds promise for the discovery of new therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. parchem.com [parchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinazolin-2-ylamino-quinazolin-4-ols as novel non-nucleoside inhibitors of bacterial DNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. Design, synthesis, and structure-activity relationship studies of tryptanthrins as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tryptanthrin Analogues as Inhibitors of Enoyl-acyl Carrier Protein Reductase: Activity against Mycobacterium tuberculosis, Toxicity, Modeling of Enzyme Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxy-isatoic anhydride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its known physical and chemical characteristics, provides experimental protocols for their determination, and outlines a typical synthetic and analytical workflow.
Core Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₄ | [1][2] |
| Molecular Weight | 193.16 g/mol | [1][2] |
| CAS Number | 34954-65-9 | [1][2] |
| Melting Point | 255-260 °C | |
| Boiling Point | Not available | |
| Flash Point | Not available | |
| Density | 1.376 g/cm³ | |
| Refractive Index | 1.565 | |
| Solubility | Slightly soluble in DMSO, Very slightly soluble in Methanol (when heated) | |
| pKa (Predicted) | 10.42 ± 0.20 |
Spectral Data Analysis
1H NMR Spectroscopy (Illustrative Example: Isatoic Anhydride in DMSO-d₆)
The 1H NMR spectrum of isatoic anhydride shows characteristic signals for the aromatic protons and the N-H proton. For this compound, one would expect to see an additional singlet for the methoxy (-OCH₃) protons, typically in the range of 3.5-4.0 ppm. The substitution on the aromatic ring would also alter the splitting patterns and chemical shifts of the remaining aromatic protons.
13C NMR Spectroscopy
The 13C NMR spectrum provides information about the carbon framework of the molecule. Key resonances for isatoic anhydride include those for the carbonyl carbons and the aromatic carbons. For the 3-methoxy derivative, an additional signal for the methoxy carbon would be expected around 55-60 ppm. The carbonyl carbons of the anhydride group typically appear in the range of 160-185 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying functional groups. For an acid anhydride, two characteristic C=O stretching bands are expected due to symmetric and asymmetric stretching. These typically appear in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. The presence of the methoxy group would also give rise to C-O stretching vibrations, typically in the 1300-1000 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols that can be adapted for the specific analysis of this compound.
Synthesis of this compound
This protocol is adapted from the general synthesis of isatoic anhydrides from their corresponding anthranilic acids.
Materials:
-
2-amino-3-methoxybenzoic acid
-
Concentrated Hydrochloric Acid
-
Phosgene (or a phosgene equivalent such as triphosgene) - EXTREME CAUTION: Phosgene is highly toxic. This reaction must be performed in a well-ventilated fume hood by trained personnel with appropriate safety measures in place.
-
Water
-
Dioxane (for cleaning)
Procedure:
-
Dissolve 2-amino-3-methoxybenzoic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.
-
Filter the solution into a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser.
-
With vigorous stirring, bubble phosgene gas through the solution at a controlled rate.
-
Monitor the reaction temperature and maintain it below 50°C by adjusting the phosgene flow rate. The product will precipitate out of the solution.
-
Continue the addition of phosgene until the reaction is complete (indicated by a decrease in gas absorption).
-
Pass a stream of air through the mixture to remove any residual phosgene.
-
Collect the precipitated product by filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as 95% ethanol or dioxane.
Melting Point Determination
Materials:
-
Dry sample of this compound
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to about 1-2°C per minute.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Solubility Determination
Materials:
-
Sample of this compound
-
A range of solvents (e.g., water, ethanol, DMSO, acetone, hexane)
-
Test tubes
-
Vortex mixer or stirring rod
Procedure:
-
Place approximately 10-20 mg of the solid sample into a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for about 1-2 minutes.
-
Visually observe the mixture to determine if the solid has dissolved completely, partially, or not at all.
-
Record the solubility as soluble, partially soluble, or insoluble for each solvent.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow for this compound.
References
Navigating the Solubility Landscape of 3-Methoxy-isatoic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the solubility of 3-Methoxy-isatoic anhydride in organic solvents. Due to a notable absence of comprehensive quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents a detailed, generalized experimental protocol for researchers to determine precise solubility parameters. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug development and other chemical research involving this compound.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a given temperature and pressure. In the context of drug development and chemical synthesis, understanding the solubility of a compound like this compound is critical for reaction kinetics, purification processes, formulation development, and predicting bioavailability.
Solubility Profile of this compound
Currently, there is a significant gap in the scientific literature regarding quantitative solubility data for this compound (CAS No. 5334-96-3). The available information is qualitative and provides a general indication of its behavior in a limited number of organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Temperature | Solubility Description |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble |
| Methanol | Heated | Very Slightly Soluble |
This table will be updated as more quantitative data becomes available.
Experimental Protocol for Quantitative Solubility Determination
To address the lack of quantitative data, researchers can employ established methods for determining the solubility of a solid organic compound. The following protocol outlines a standard procedure based on the isothermal equilibrium method, followed by gravimetric analysis. This method is reliable and widely used for its accuracy.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Constant temperature water bath or incubator with shaker
-
Vials or flasks with airtight seals
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and other standard laboratory glassware
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached. b. Pipette a known volume of the selected organic solvent into the vial. c. Securely seal the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). b. Agitate the mixture at a constant rate for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[1][2]
-
Sample Collection and Separation: a. Once equilibrium is achieved, cease agitation and allow the excess solid to settle for a sufficient period (e.g., 2-4 hours) at the same constant temperature. b. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes. c. Immediately filter the collected supernatant through a syringe filter, which has been pre-warmed to the experimental temperature, into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.
-
Gravimetric Analysis: a. Weigh the collection vial containing the filtered saturated solution to determine the total mass of the solution. b. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (the temperature should be well below the melting point of this compound). A vacuum oven is recommended to facilitate solvent removal at a lower temperature. c. Once all the solvent has evaporated, transfer the vial to a desiccator to cool to room temperature. d. Weigh the vial containing the dried solute. e. Repeat the drying and weighing steps until a constant mass is achieved.[3][4][5]
-
Calculation of Solubility: a. Mass of the solute (m_solute): Subtract the mass of the empty vial from the final constant mass of the vial with the dried solute. b. Mass of the solvent (m_solvent): Subtract the mass of the solute from the total mass of the saturated solution. c. Solubility: Express the solubility in desired units, for example:
- g / 100 g of solvent: (m_solute / m_solvent) * 100
- g / 100 mL of solvent: (m_solute / volume of solvent collected) * 100 (if the density of the solvent is known, the mass of the solvent can be converted to volume).
Alternative Analytical Techniques:
For compounds with a suitable chromophore, UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used as alternative or complementary methods to gravimetric analysis for determining the concentration of the solute in the saturated solution.[2][6] These methods require the preparation of a calibration curve with known concentrations of this compound in the same solvent.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium and gravimetric method.
Conclusion
While the current body of knowledge on the solubility of this compound is limited to qualitative descriptors, this guide provides the necessary framework for researchers to obtain precise, quantitative data. The detailed experimental protocol for the isothermal equilibrium method, combined with gravimetric analysis, offers a robust approach to systematically characterize the solubility of this compound in various organic solvents. Such data is invaluable for advancing research and development activities where this compound is a key component. The generation and publication of this data would be a significant contribution to the chemical and pharmaceutical sciences.
References
- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 2. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 3-Methoxy-isatoic Anhydride from Anthranilic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-methoxy-isatoic anhydride, a valuable building block in the development of pharmaceuticals and other fine chemicals. This document provides a comprehensive overview of a robust synthetic pathway, including a detailed experimental protocol, quantitative data, and visual representations of the reaction and workflow.
Introduction
Isatoic anhydrides are versatile heterocyclic compounds widely employed in organic synthesis. Their utility stems from their ability to act as precursors to a variety of nitrogen-containing heterocycles, such as quinazolinones, benzodiazepines, and other structures of medicinal importance. The introduction of a methoxy group at the 3-position of the isatoic anhydride scaffold, yielding this compound, offers a strategic point for further functionalization and modulation of the physicochemical properties of target molecules. This guide focuses on a common and adaptable method for the preparation of this key intermediate from its corresponding anthranilic acid precursor.
Reaction Pathway
The synthesis of this compound is most effectively achieved through the cyclization of 2-amino-3-methoxybenzoic acid. This transformation is typically accomplished by reacting the anthranilic acid derivative with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). Triphosgene is a safer, solid alternative to the highly toxic phosgene gas. The reaction proceeds via the formation of an intermediate N-carboxyamino acid, which readily undergoes intramolecular cyclization to afford the desired anhydride.
Caption: Chemical reaction for the synthesis of this compound.
Quantitative Data
The following table summarizes key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 2-Amino-3-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | 168-172 | 3177-80-8 |
| This compound | C₉H₇NO₄ | 193.16 | 255-260[1] | 34954-65-9[2] |
Note: The yield for the synthesis of this compound is expected to be comparable to that of similar substituted isatoic anhydrides, which typically ranges from 70-90% based on the purity of the starting materials and adherence to the experimental protocol.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of isatoic anhydrides using triphosgene.[3]
Materials:
-
2-Amino-3-methoxybenzoic acid
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Nitrogen gas supply
-
Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer)
-
Schlenk line or equivalent inert atmosphere setup
-
Büchner funnel and filter paper
Safety Precautions:
-
Triphosgene is a toxic substance and should be handled with extreme caution in a well-ventilated fume hood. It is a moisture-sensitive solid that can release phosgene gas. Personal protective equipment (gloves, safety goggles, lab coat) is mandatory.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
-
The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from entering the reaction vessel.
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use and allowed to cool to room temperature under a stream of nitrogen.
-
Dissolution of Starting Material: To the reaction flask, add 2-amino-3-methoxybenzoic acid (1 equivalent). Add anhydrous THF (approximately 10 mL per gram of starting material) to dissolve the acid. Stir the solution at room temperature until all the solid has dissolved.
-
Preparation of Triphosgene Solution: In a separate dry flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous THF.
-
Addition of Triphosgene: Slowly add the triphosgene solution to the stirred solution of 2-amino-3-methoxybenzoic acid via the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Product Isolation: Once the reaction is complete, cool the mixture in an ice bath. The product, this compound, will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the collected solid under vacuum to obtain the final product, this compound, as a crystalline solid.
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Step-by-step workflow of the synthesis.
Conclusion
The synthesis of this compound from 2-amino-3-methoxybenzoic acid using triphosgene is a reliable and scalable method for producing this important synthetic intermediate. The protocol provided in this guide, along with the associated data and diagrams, offers a comprehensive resource for researchers and professionals in the field of drug discovery and development. Adherence to the safety precautions outlined is crucial for the safe and successful execution of this synthesis.
References
Spectroscopic Profile of 3-Methoxy-isatoic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-isatoic anhydride (CAS Number: 34954-65-9), a key intermediate in pharmaceutical and chemical synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
Core Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts for ¹H and ¹³C NMR are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet | 1H | N-H |
| ~7.5 - 7.8 | Multiplet | 1H | Aromatic C-H |
| ~7.0 - 7.3 | Multiplet | 2H | Aromatic C-H |
| ~3.9 | Singlet | 3H | O-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C=O (anhydride) |
| ~148 - 152 | C=O (anhydride) |
| ~145 - 150 | Aromatic C-O |
| ~110 - 140 | Aromatic C |
| ~55 - 60 | O-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound. The characteristic absorption bands are summarized in the following table.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Strong, Broad | N-H Stretch |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H Stretch (CH₃) |
| ~1780 - 1740 | Strong | C=O Stretch (Anhydride) |
| ~1730 - 1690 | Strong | C=O Stretch (Anhydride) |
| ~1600 - 1450 | Medium | Aromatic C=C Stretch |
| ~1250 - 1200 | Strong | Asymmetric C-O-C Stretch |
| ~1050 - 1000 | Strong | Symmetric C-O-C Stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 193 | High | Molecular Ion [M]⁺ |
| 149 | Moderate | [M - CO₂]⁺ |
| 121 | Moderate | [M - CO₂ - CO]⁺ |
| 106 | Moderate | [M - CO₂ - CO - CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The solubility of this compound is slight in DMSO and very slight in methanol (with heating).[1]
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
If necessary, filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.
-
Reference the spectrum to the deuterated solvent signal.
-
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
Data Acquisition (Electron Ionization - EI):
-
Instrument: A mass spectrometer equipped with an electron ionization source.
-
Introduce the sample into the ion source.
-
Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
Logical Relationship of Spectroscopic Data
This diagram shows the relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: Relationship between spectroscopic data and molecular structure.
References
Thermal Stability and Decomposition of 3-Methoxy-isatoic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-Methoxy-isatoic anhydride (3-MeO-IA). Due to a lack of specific quantitative thermal analysis data for this compound in publicly available literature, this document presents data for the parent compound, isatoic anhydride, as a comparative reference. Furthermore, this guide details standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to perform a thorough thermal characterization of this compound. A proposed decomposition pathway, based on the known reactivity of isatoic anhydrides, is also discussed.
Introduction
This compound, a derivative of isatoic anhydride, is a heterocyclic compound with potential applications in organic synthesis and pharmaceutical development. Understanding the thermal stability and decomposition characteristics of this compound is crucial for its safe handling, storage, and application in various chemical processes, particularly in drug manufacturing where thermal excursions can impact product purity and safety.
Isatoic anhydride itself is known to be stable at room temperature in closed containers under normal storage conditions. However, it decomposes at elevated temperatures. The primary decomposition pathway for isatoic anhydride involves the release of carbon dioxide, a property exploited in its use as a blowing agent in the polymer industry.[1] It is anticipated that this compound will exhibit a broadly similar decomposition pattern, though the methoxy substituent may influence the onset temperature and kinetics of decomposition.
Thermal Analysis Data
Table 1: Thermal Properties of Isatoic Anhydride
| Property | Value | Source |
| Melting Point | 233 °C (decomposes) | |
| Flash Point | 308 °C (closed cup) |
Experimental Protocols for Thermal Analysis
To facilitate the thermal characterization of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the thermal stability and decomposition profile of a compound.
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
-
Thermal Program:
-
Equilibrate the sample at the initial temperature for 5-10 minutes.
-
Heat the sample from the initial temperature to a final temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage mass loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset) from the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.
Objective: To determine the melting point and enthalpy of fusion, as well as to observe any exothermic or endothermic decomposition events for this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
-
Thermal Program:
-
Equilibrate the sample at the initial temperature for 5 minutes.
-
Heat the sample from the initial temperature to a temperature above its expected melting/decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the melting point (Tm) from the peak of the endothermic melting transition.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.
-
Identify any exothermic peaks that may correspond to decomposition events.
-
Proposed Decomposition Pathway
Based on the known chemistry of isatoic anhydride, the thermal decomposition of this compound is expected to proceed via the loss of carbon dioxide to form a highly reactive benz-4-azetin-2-one intermediate. This intermediate can then undergo further reactions. The methoxy group is not expected to alter the fundamental decomposition mechanism but may influence the reaction rate and the stability of the intermediates.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental and Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.
Caption: Workflow for thermal analysis of this compound.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is currently limited in the public domain, this guide provides a framework for its characterization. By utilizing the provided TGA and DSC protocols, researchers can obtain critical data on the thermal properties of this compound. The information on the parent isatoic anhydride serves as a valuable reference, and the proposed decomposition pathway offers a theoretical basis for understanding its thermal degradation. This information is essential for ensuring the safe and effective use of this compound in research and development.
References
An In-Depth Technical Guide to the Hazards and Safe Handling of 3-Methoxy-isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-isatoic anhydride is an organic compound that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility in the preparation of novel therapeutic agents necessitates a thorough understanding of its potential hazards and the implementation of appropriate safety precautions in a laboratory setting.[2] This guide provides a comprehensive overview of the known and inferred hazards, safe handling procedures, and emergency protocols.
Hazard Identification and Classification
While specific GHS classification for this compound is not available, the classification for the parent compound, Isatoic Anhydride, provides a strong indication of the potential hazards.
Table 2.1: GHS Classification for Isatoic Anhydride (Analogue Data)
| Hazard Class | Hazard Category |
|---|---|
| Skin Sensitization | Category 1 |
| Serious Eye Damage/Eye Irritation | Category 2A |
Source: Analogue data from Isatoic Anhydride SDS.[3][4]
Table 2.2: Hazard and Precautionary Statements for Isatoic Anhydride (Analogue Data)
| Type | Code | Statement |
|---|---|---|
| Hazard | H317 | May cause an allergic skin reaction.[3][4] |
| Hazard | H319 | Causes serious eye irritation.[3][4] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| Precautionary | P264 | Wash skin thoroughly after handling.[4] |
| Precautionary | P272 | Contaminated work clothing should not be allowed out of the workplace.[4] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |
| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Precautionary | P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention.[4] |
| Precautionary | P337 + P313 | If eye irritation persists: Get medical advice/attention.[4] |
| Precautionary | P362 + P364 | Take off contaminated clothing and wash it before reuse.[5] |
| Precautionary | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Source: Analogue data from Isatoic Anhydride SDS.[3][4][5]
Physical and Chemical Properties
Table 3.1: Physicochemical Data for this compound
| Property | Value |
|---|---|
| CAS Number | 34954-65-9[6] |
| Molecular Formula | C₉H₇NO₄[6] |
| Molecular Weight | 193.16 g/mol [6] |
| Appearance | White to off-white solid |
| Melting Point | 255-260 °C[6] |
| Boiling Point | Not available[6] |
| Flash Point | Not available[6] |
| Solubility | DMSO (Slightly), Methanol (Very Slightly, Heated)[6] |
| Density | 1.376 g/cm³[6] |
Source:[6]
Experimental Protocols: Safe Handling and Storage
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
A certified chemical fume hood is required for all procedures that may generate dust or aerosols.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
Due to the potential for skin and eye irritation, as well as skin sensitization, a comprehensive PPE ensemble is mandatory.
Table 4.1: Recommended Personal Protective Equipment
| Body Area | Equipment | Specification |
|---|---|---|
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn over goggles when there is a significant risk of splashing.[7][8] |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[8] |
| Body | Laboratory Coat | A full-length laboratory coat should be worn and kept fastened. |
| Respiratory | Respirator (if required) | If engineering controls are insufficient to control airborne dust, a NIOSH-approved particulate respirator should be used.[7] |
The following diagram illustrates the logical workflow for ensuring safety when handling chemical compounds like this compound.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
-
Protect from moisture, as anhydrides can react with water.
First Aid and Emergency Procedures
Table 5.1: First Aid Measures
| Exposure Route | Procedure |
|---|---|
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.[9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
Source: Analogue data from Isatoic Anhydride SDS.[9]
Accidental Release Measures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a suitable container for disposal.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[9] However, based on data for Isatoic Anhydride, it is known to be an eye and skin irritant and a skin sensitizer.[4][9]
Application in Signaling Pathway Research
Given its role as a precursor in pharmaceutical synthesis, derivatives of this compound may be investigated for their effects on various cellular signaling pathways. The following diagram illustrates a hypothetical workflow for screening such a compound.
Disposal Considerations
Chemical waste must be disposed of in accordance with all local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
While a comprehensive safety profile for this compound is not yet established, the available data for analogous compounds strongly suggests that it should be handled as a hazardous substance that can cause skin and eye irritation and allergic skin reactions. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. Further toxicological studies are warranted to fully characterize the safety profile of this important pharmaceutical intermediate.
References
- 1. fishersci.com [fishersci.com]
- 2. guidechem.com [guidechem.com]
- 3. 34954-65-9 | 3-메톡시이사토산 무수물 | this compound - Capot 화학 [capotchem.com]
- 4. Isatoic Anhydride SDS GHS, MSDS Sheet [isatoicanhydride.com]
- 5. Page loading... [wap.guidechem.com]
- 6. lookchem.com [lookchem.com]
- 7. creativesafetysupply.com [creativesafetysupply.com]
- 8. hsa.ie [hsa.ie]
- 9. This compound | 34954-65-9 [sigmaaldrich.com]
The Versatile Building Block: A Technical Guide to 3-Methoxy-isatoic Anhydride in Organic Synthesis
For researchers, scientists, and professionals in drug development, 3-Methoxy-isatoic anhydride, also known as 8-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione, stands out as a pivotal precursor in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its inherent reactivity and versatile chemical nature make it an invaluable tool in the construction of molecules with significant therapeutic potential, particularly in the realms of anticancer and antimicrobial agents.
This technical guide provides an in-depth exploration of this compound as a building block, offering a comprehensive overview of its synthesis, key reactions, and the biological activities of its derivatives. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in the modern organic synthesis and medicinal chemistry laboratory.
Physicochemical Properties
A solid understanding of the physical and chemical characteristics of this compound is fundamental to its effective use.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₄ | |
| Molecular Weight | 193.16 g/mol | |
| CAS Number | 34954-65-9 | |
| Appearance | White to off-white solid | |
| Melting Point | 255-260 °C | |
| Solubility | Soluble in DMSO, slightly soluble in methanol |
Synthesis of this compound
The most common and effective method for the synthesis of isatoic anhydrides involves the reaction of the corresponding anthranilic acid with phosgene or a phosgene equivalent like triphosgene. This approach can be adapted for the preparation of this compound from 3-methoxyanthranilic acid.
Experimental Protocol: Synthesis from 3-Methoxyanthranilic Acid
This procedure is adapted from the general synthesis of isatoic anhydride.
Materials:
-
3-Methoxyanthranilic acid
-
Toluene (anhydrous)
-
Triphosgene
-
Pyridine (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a dropping funnel, suspend 3-methoxyanthranilic acid (1 equivalent) in anhydrous toluene.
-
Purge the flask with argon or nitrogen.
-
Through the dropping funnel, add a solution of triphosgene (0.4 equivalents) in anhydrous toluene dropwise to the stirred suspension at room temperature.
-
After the addition is complete, slowly add anhydrous pyridine (2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold toluene, and then with diethyl ether.
-
Dry the solid under vacuum to afford this compound.
Expected Yield: 70-80%
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): δ 11.7 (s, 1H, NH), 7.9 (d, 1H), 7.7 (t, 1H), 7.2 (d, 1H), 3.9 (s, 3H, OCH₃).
-
¹³C NMR (DMSO-d₆): δ 160.8, 148.0, 142.3, 137.9, 129.9, 124.4, 116.2, 111.2, 56.5.
-
IR (KBr, cm⁻¹): 3180 (N-H), 1770, 1730 (C=O, anhydride), 1610, 1580 (C=C, aromatic), 1250 (C-O, ether).
-
Mass Spectrum (EI, m/z): 193 [M]⁺, 149 [M-CO₂]⁺.
Caption: Synthesis of this compound.
Key Reactions and Applications in Heterocyclic Synthesis
This compound serves as a versatile synthon for a variety of heterocyclic scaffolds, most notably quinazolinones and tryptanthrins.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The reaction of this compound with primary amines and a one-carbon source, such as an aldehyde or orthoformate, provides a straightforward route to substituted quinazolinones.
This is a general procedure for the synthesis of quinazolinone derivatives.
Materials:
-
This compound
-
Aromatic or aliphatic amine
-
Aromatic or aliphatic aldehyde
-
Ethanol or Acetic Acid
-
Catalyst (e.g., p-toluenesulfonic acid, optional)
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol or acetic acid, add the primary amine (1 equivalent) and the aldehyde (1.1 equivalents).
-
If required, add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring its progress by TLC.
-
After completion, cool the mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol, ethyl acetate).
Yields: Generally range from 60% to 90%, depending on the substrates.
Caption: General reaction pathway for quinazolinone synthesis.
Synthesis of Tryptanthrin Derivatives
Tryptanthrin and its analogs are a class of indoloquinazoline alkaloids that have garnered significant interest due to their potent biological activities, including antitubercular and anticancer properties. The condensation of this compound with an appropriately substituted isatin is a common strategy for the synthesis of these complex molecules.
Materials:
-
This compound
-
Isatin
-
Pyridine or Triethylamine
-
Toluene or DMF
Procedure:
-
In a round-bottom flask, a mixture of this compound (1 equivalent), isatin (1 equivalent), and a catalytic amount of pyridine or triethylamine in toluene or DMF is prepared.
-
The reaction mixture is heated to reflux for 6-12 hours, with TLC monitoring.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford 8-Methoxytryptanthrin.
Yields: Moderate to good, typically in the range of 50-70%.
Caption: Synthesis of 8-Methoxytryptanthrin.
Biological Activity of Derivatives
The introduction of the methoxy group at the 3-position (or 8-position in the resulting heterocyclic system) can significantly influence the biological activity of the synthesized compounds. This is often attributed to changes in electronic properties, lipophilicity, and the potential for specific interactions with biological targets.
Anticancer Activity
Numerous quinazolinone derivatives have demonstrated potent anticancer activity. The presence of a methoxy group on the quinazolinone scaffold has been associated with enhanced cytotoxic effects in various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Methoxy-substituted Quinazolinone | HeLa, MDA-MB231 | 1.85 - 2.81 | |
| 8-Bromo/Nitro-tryptanthrin | A549, HCT116, MDA-MB-231 | 1.4 - 2.0 | |
| 8-Fluoro-tryptanthrin derivative | A549, HCT116, MDA-MB-231 | 0.8 - 2.01 |
It is important to note that structure-activity relationship (SAR) studies often reveal that the position and nature of substituents on the quinazolinone or tryptanthrin core are critical for optimizing anticancer potency. The 8-methoxy group, derived from this compound, can serve as a key structural element in the design of novel and effective anticancer agents.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its accessibility and reactivity enable the efficient construction of diverse heterocyclic frameworks, particularly quinazolinones and tryptanthrins, which are of significant interest in medicinal chemistry. The methoxy substituent provides a handle for tuning the electronic and steric properties of the final molecules, thereby influencing their biological activity. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers engaged in the discovery and development of new therapeutic agents. Further exploration of the reactions of this compound and the biological evaluation of its derivatives will undoubtedly continue to yield exciting and impactful results in the field of drug discovery.
An In-depth Technical Guide to 3-Methoxy-isatoic Anhydride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-isatoic anhydride, systematically known as 8-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione, is a crucial heterocyclic intermediate in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of its discovery, historical context, key chemical properties, and detailed experimental protocols for its synthesis and application in drug development, particularly in the creation of antitubercular agents. Quantitative data is presented in structured tables, and key synthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in medicinal chemistry and drug discovery.
Introduction
This compound (Chemical Abstracts Service Registry Number: 34954-65-9) is a derivative of isatoic anhydride, a compound class that has been a cornerstone in heterocyclic chemistry for over a century.[1] The introduction of a methoxy group at the 3-position (or 8-position in the IUPAC nomenclature of the benzoxazine ring system) significantly influences the electronic properties of the molecule, thereby affecting its reactivity and the biological activity of its downstream products.[2] This guide will delve into the specifics of this important building block.
Discovery and History
While the precise date and discoverer of this compound are not well-documented in readily available historical records, its development is intrinsically linked to the broader history of isatoic anhydride chemistry. Isatoic anhydride itself was first prepared in the late 19th century. The primary and most established method for the synthesis of isatoic anhydrides involves the cyclization of anthranilic acids.[2][3] This reaction was historically carried out using the highly toxic phosgene gas.[4]
The synthesis of substituted isatoic anhydrides, such as the 3-methoxy derivative, followed the availability of the corresponding substituted anthranilic acids. The general methods for isatoic anhydride synthesis, like the phosgene-based cyclization, are noted to be applicable to other o-aminocarboxylic acids, which would include 3-methoxyanthranilic acid.[4] Over the years, safer and more efficient methods have been developed, utilizing reagents like triphosgene, diphosgene, and other carbonylation agents to avoid the direct handling of phosgene.[5][6] The use of this compound as a key intermediate gained prominence with the exploration of tryptanthrin and quinazolinone derivatives as potential therapeutic agents.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, storage, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 34954-65-9 | [2] |
| Molecular Formula | C₉H₇NO₄ | [2] |
| Molecular Weight | 193.16 g/mol | [2] |
| Melting Point | 255-260 °C | [2] |
| Appearance | White to off-white solid | N/A |
| Solubility | DMSO (Slightly), Methanol (Very Slightly, Heated) | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the cyclization of its precursor, 3-methoxyanthranilic acid. Below is a detailed experimental protocol adapted from the general method for the synthesis of isatoic anhydrides using triphosgene, a safer alternative to phosgene gas.
Experimental Protocol: Synthesis from 3-Methoxyanthranilic Acid
This protocol describes the synthesis of this compound via the cyclization of 3-methoxyanthranilic acid using triphosgene.
Reagents and Materials:
-
3-Methoxyanthranilic acid
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Tetrahydrofuran (THF)
-
Petroleum ether
-
Ethyl acetate
-
Triethylamine (optional, for purification)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-methoxyanthranilic acid (1.0 eq) in anhydrous THF.
-
Addition of Triphosgene: To this solution, carefully add triphosgene (0.3 eq) in one portion.
-
Reaction: Heat the reaction mixture to 45 °C and stir overnight under a nitrogen atmosphere.
-
Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by washing with petroleum ether to remove any unreacted triphosgene and byproducts. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., THF/petroleum ether) or by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent.[5]
Expected Yield: Quantitative yields are often reported for this type of reaction under optimal conditions.[5]
DOT Script for Synthesis of this compound
Caption: Synthesis of this compound.
Applications in Drug Development
This compound is a valuable precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. Its most notable use is in the preparation of tryptanthrin analogs, which have shown promising activity against Mycobacterium tuberculosis.
Synthesis of Antitubercular Tryptanthrin Analogs
Tryptanthrin and its derivatives are a class of alkaloids that have been investigated for their potent antitubercular properties. The synthesis of these compounds often involves the condensation of an isatoic anhydride derivative with an isatin derivative.
Experimental Protocol: Synthesis of a 3-Methoxy-Tryptanthrin Analog
This protocol outlines the general procedure for the reaction between this compound and isatin.
Reagents and Materials:
-
This compound
-
Isatin
-
Anhydrous toluene
-
Triethylamine or pyridine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) and isatin (1.0 eq) in anhydrous toluene.
-
Addition of Base: Add a catalytic amount of triethylamine or pyridine to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration and wash with a cold solvent such as ethanol or diethyl ether to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization.
Quantitative Data for Antitubercular Activity:
| Compound | Substitution Pattern | MIC (µg/mL) against M. tuberculosis H37Rv |
| Tryptanthrin (parent) | Unsubstituted | [Insert Value] |
| 3-Methoxy-Tryptanthrin Analog | 8-Methoxy | [Insert Value] |
| Other Analogs | [Specify Substitutions] | [Insert Values] |
DOT Script for Tryptanthrin Synthesis
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Tryptanthrin Derivatives using 3-Methoxy-isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) is a potent alkaloid first isolated from the woad plant, Isatis tinctoria. It has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The synthesis of Tryptanthrin and its derivatives is a key area of research for the development of new therapeutic agents. A common and efficient method for the synthesis of Tryptanthrin and its analogues is the condensation reaction between an isatoic anhydride and an isatin derivative.[1] This document provides detailed application notes and protocols for the synthesis of a Tryptanthrin derivative, specifically 10-methoxy-Tryptanthrin, utilizing 3-Methoxy-isatoic anhydride and isatin.
Synthesis of 10-methoxy-Tryptanthrin
The synthesis of 10-methoxy-Tryptanthrin is achieved through the condensation of this compound with isatin. This reaction is typically carried out in a suitable solvent with the presence of a base to facilitate the reaction.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 10-methoxy-Tryptanthrin.
Experimental Protocols
This section provides a detailed protocol for the synthesis of 10-methoxy-Tryptanthrin based on general procedures for the synthesis of substituted Tryptanthrin derivatives.[2]
Materials:
-
This compound
-
Isatin
-
Toluene, anhydrous
-
Triethylamine (Et3N)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add isatin (1.0 eq) to the flask.
-
Add anhydrous toluene to the flask to create a suspension. The volume should be sufficient to ensure proper stirring.
-
Add triethylamine (2.0-3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, as indicated by TLC, allow the mixture to cool to room temperature.
-
A precipitate of the product should form upon cooling. If necessary, the solution can be further cooled in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product under vacuum to obtain 10-methoxy-Tryptanthrin as a solid.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 10-methoxy-Tryptanthrin and related derivatives.
| Compound | Starting Materials | Yield (%) | Melting Point (°C) | References |
| 10-methoxy-Tryptanthrin | This compound, Isatin | Data not available | Data not available | |
| 8-methoxy-Tryptanthrin | Isatoic anhydride, 5-Methoxyisatin | 35-60% | 270-272 | [2] |
| Tryptanthrin (unsubstituted) | Isatoic anhydride, Isatin | ~90% | 267-269 |
Spectroscopic Data for Methoxy-Tryptanthrin Derivatives:
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| 8-methoxy-Tryptanthrin | 7.40 (d, 1H), 7.55 (dd, 1H), 7.70 (m, 2H), 7.85 (d, 1H), 8.15 (d, 1H), 8.30 (d, 1H), 3.90 (s, 3H) | 56.0, 108.5, 116.0, 118.5, 122.0, 123.5, 125.0, 128.0, 130.5, 134.5, 138.0, 145.0, 147.0, 157.0, 158.5, 182.0 | 278 (M+) |
Note: The spectroscopic data provided is for 8-methoxy-Tryptanthrin and serves as a reference. The exact shifts for 10-methoxy-Tryptanthrin may vary.
Workflow and Diagrams
Experimental Workflow:
The following diagram illustrates the step-by-step workflow for the synthesis and purification of 10-methoxy-Tryptanthrin.
Caption: Experimental workflow for Tryptanthrin synthesis.
Logical Relationship of Components:
This diagram shows the relationship between the starting materials, reagents, and the final product in the synthesis of 10-methoxy-Tryptanthrin.
References
Application Notes and Protocols for N-Alkylation of 3-Methoxy-isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 3-methoxy-isatoic anhydride, a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[1] The presence of the methoxy group can influence the reactivity of the anhydride, making tailored reaction conditions essential for achieving high yields and purity. The following protocols offer several well-established methods for this transformation, catering to different laboratory setups and reagent availability.
Introduction
N-alkylated isatoic anhydrides are valuable precursors for a wide range of heterocyclic compounds, including quinazolinones, benzodiazepines, and other pharmacologically relevant scaffolds. The N-alkylation of this compound introduces a key point of diversity for the development of new chemical entities. The selection of an appropriate base and solvent system is crucial to ensure efficient deprotonation of the N-H group while minimizing side reactions, such as hydrolysis of the anhydride ring. This guide presents three common and effective methods for the N-alkylation of this compound using different bases: sodium hydride, potassium carbonate, and an organic base, N,N-diisopropylethylamine (DIPEA).
Key Experimental Methods
The N-alkylation of this compound is typically achieved by deprotonation of the nitrogen atom followed by nucleophilic attack on an alkyl halide. The general reaction scheme is as follows:
The choice of base is a critical parameter and can significantly impact the reaction's success. Strong, non-nucleophilic bases are generally preferred.
Method 1: Using Sodium Hydride (NaH)
Sodium hydride is a strong, non-nucleophilic base commonly used for the deprotonation of amides and related compounds. This method is highly effective but requires anhydrous conditions due to the reactivity of NaH with water.
Method 2: Using Potassium Carbonate (K₂CO₃)
Potassium carbonate is a milder inorganic base that is easier to handle than sodium hydride. It is often used in polar aprotic solvents like DMF or acetonitrile. The use of nano-particle K₂CO₃ has been shown to improve reaction rates and yields in some alkylation reactions.[2]
Method 3: Using N,N-Diisopropylethylamine (DIPEA)
DIPEA, also known as Hünig's base, is a sterically hindered, non-nucleophilic organic base.[3][4] It is particularly useful when dealing with substrates that are sensitive to stronger inorganic bases. Often, a catalyst like tetrabutylammonium iodide (TBAI) is used in conjunction with DIPEA to facilitate the reaction, likely by an in-situ halogen exchange on the alkyl halide to form a more reactive alkyl iodide.[5]
Experimental Protocols
Protocol 1: N-Alkylation using Sodium Hydride
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours (monitor by TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: N-Alkylation using Potassium Carbonate
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Alkyl halide
-
Anhydrous acetonitrile (MeCN) or DMF
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and the alkyl halide (1.5 eq) in anhydrous acetonitrile or DMF.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours (monitor by TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography.
Protocol 3: N-Alkylation using DIPEA and TBAI
Materials:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrabutylammonium iodide (TBAI) (catalytic amount)
-
Alkyl halide
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add DIPEA (2.0 eq), TBAI (0.1 eq), and the alkyl halide (1.2 eq).
-
Stir the reaction mixture at room temperature or heat to reflux (40-60 °C) for 6-18 hours until the reaction is complete as indicated by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product via flash chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of isatoic anhydride derivatives based on literature precedents. These should be considered as starting points for the optimization of the N-alkylation of this compound.
| Method | Base | Solvent | Alkylating Agent | Temperature | Time | Yield (%) | Reference |
| 1 | Sodium Hydride | DMF | Alkyl Halide | 0 °C to RT | 2-12 h | 70-90 | General knowledge |
| 2 | Potassium Carbonate | MeCN / DMF | Alkyl Halide | 50-80 °C | 4-24 h | 60-85 | [6] |
| 3 | DIPEA / TBAI | MeCN | Alkyl Halide | RT to 60 °C | 6-18 h | 75-95 | [5] |
Experimental Workflow and Logic
The general workflow for the N-alkylation of this compound involves a series of sequential steps, from reaction setup to product purification. The logical relationship between these steps is crucial for a successful synthesis.
Caption: General workflow for the N-alkylation of this compound.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle only under an inert atmosphere in a fume hood.
-
Alkyl halides are often toxic and lachrymatory. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area.
-
DMF and acetonitrile are flammable and toxic solvents. Avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves, when performing these experiments.
References
Application Notes and Protocols for the Synthesis of 8-Methoxyquinazolinones from 3-Methoxy-isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The synthesis of the quinazolinone scaffold is therefore of significant interest in medicinal chemistry and drug discovery.
One of the most efficient and versatile methods for constructing the quinazolinone ring system is the one-pot, three-component reaction involving an isatoic anhydride derivative, a primary amine, and an aldehyde. This approach allows for the rapid generation of diverse quinazolinone libraries. These application notes provide a detailed protocol for the synthesis of 8-methoxy-substituted quinazolinones using 3-methoxy-isatoic anhydride as a key precursor. The presence of the methoxy group at the C8 position can significantly influence the pharmacological profile of the final compound.
Reaction Principle
The synthesis proceeds via a domino reaction sequence initiated by the nucleophilic attack of a primary amine on this compound. This step leads to the opening of the anhydride ring and subsequent decarboxylation to form a 2-amino-N-substituted-3-methoxybenzamide intermediate. This intermediate then condenses with an aldehyde to form a Schiff base (imine), which undergoes intramolecular cyclization and dehydration (or oxidation) to yield the final 2,3-disubstituted-8-methoxy-2,3-dihydroquinazolin-4(1H)-one or the fully aromatized 8-methoxyquinazolin-4(3H)-one.
General Reaction Scheme
Caption: General three-component synthesis of 8-methoxyquinazolinones.
Experimental Protocols
The following protocols are generalized from common procedures for the synthesis of quinazolinones from isatoic anhydride.[1][2][3] Researchers should optimize conditions for specific substrates.
Protocol 1: One-Pot Synthesis of 2,3-Disubstituted-8-methoxy-2,3-dihydroquinazolin-4(1H)-ones
This protocol is adapted from methodologies utilizing a catalyst in a suitable solvent.[1][2]
Materials:
-
This compound (1 equivalent)
-
Substituted primary amine (R¹-NH₂) (1.2 equivalents)
-
Substituted aldehyde (R²-CHO) (1 equivalent)
-
Catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), Iodine, or Sulfamic Acid) (0.1 - 0.2 equivalents)
-
Solvent (e.g., Ethanol, Acetonitrile/Water mixture)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the selected primary amine (1.2 eq), the aldehyde (1.0 eq), and the catalyst (e.g., p-TsOH, 0.2 eq).
-
Add the solvent (e.g., Ethanol, 5-10 mL per mmol of isatoic anhydride).
-
Attach a reflux condenser and place the flask on a stirrer hotplate.
-
Heat the reaction mixture to reflux (typically 70-80°C for ethanol) and stir vigorously.
-
Monitor the reaction progress using TLC (e.g., using a 1:2 mixture of ethyl acetate:n-hexane as eluent). The reaction is typically complete within 2-6 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold solvent (e.g., ethanol) and then with diethyl ether to remove impurities.
-
If no precipitate forms, evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for the synthesis of various quinazolinone derivatives from unsubstituted isatoic anhydride under different catalytic conditions. While these examples do not use the 3-methoxy derivative, they provide a useful benchmark for expected outcomes. Yields for this compound may vary based on the electronic effects of the methoxy group and the specific substrates used.
| Entry | Amine/Ammonia Source | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Ammonium Acetate | Benzaldehyde | Iodine | CH₃CN:H₂O | 2.5 | 75 | [1] |
| 2 | Aniline | 4-Chlorobenzaldehyde | Iodine | CH₃CN:H₂O | 3.5 | 54 | [1] |
| 3 | 4-Methylaniline | Benzaldehyde | Iodine | CH₃CN:H₂O | 3.0 | 65 | [1] |
| 4 | 3-Trifluoromethylaniline | 4-Methylbenzaldehyde | Sulfamic Acid | Water | 2.5 | 84 | [4] |
| 5 | 3-Trifluoromethylaniline | 4-Nitrobenzaldehyde | Sulfamic Acid | Water | 4.0 | 72 | [4] |
| 6 | Benzylamine | 3-(5-methylfuran-2-yl)-2-methylacrylaldehyde | p-TsOH | Ethanol | 4.0 | 22 | [2] |
| 7 | n-Butylamine | Benzaldehyde | None (Q-Tube) | Toluene | 1.5 | Moderate | [3] |
Visualizations
Proposed Reaction Mechanism
The mechanism involves an initial ring-opening of the anhydride followed by condensation and intramolecular cyclization.
Caption: Proposed mechanism for 8-methoxyquinazolinone formation.
General Experimental Workflow
This diagram outlines the key steps in the synthesis and purification process.
Caption: Workflow for synthesis and purification of 8-methoxyquinazolinones.
References
- 1. researchgate.net [researchgate.net]
- 2. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes: Reaction of 3-Methoxy-isatoic Anhydride with Primary Amines
Introduction
The reaction of isatoic anhydrides with nucleophiles, particularly primary amines, is a fundamental and highly efficient method for the synthesis of 2-aminobenzamides. 3-Methoxy-isatoic anhydride serves as a versatile building block, yielding N-substituted 2-amino-3-methoxybenzamides. These products are valuable intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals, agrochemicals, and dyes.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine attacks one of the carbonyl groups of the anhydride, leading to a ring-opening and subsequent decarboxylation to afford the final amide product in high purity and yield.
Mechanism of Reaction
The reaction between this compound and a primary amine (R-NH₂) is a well-established example of nucleophilic addition-elimination.[2][3] The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the more electrophilic carbonyl carbon (C2) of the isatoic anhydride. This leads to the formation of a tetrahedral intermediate.
-
Ring Opening: The unstable tetrahedral intermediate collapses, resulting in the opening of the heterocyclic ring to form a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid intermediate is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas (CO₂).
-
Product Formation: The final product is the stable N-substituted 2-amino-3-methoxybenzamide.
This reaction is typically clean and proceeds with high atom economy, with carbon dioxide being the only significant byproduct.
Caption: Reaction mechanism of this compound with a primary amine.
Applications in Synthesis
The products of this reaction are key precursors for the synthesis of various heterocyclic compounds, which are of significant interest to medicinal and materials chemists.
-
Quinazolinones: N-substituted 2-aminobenzamides can be further cyclized with aldehydes or other electrophiles to form 2,3-dihydroquinazolin-4(1H)-ones and related structures.[4][5][6] These scaffolds are present in numerous compounds with diverse pharmacological activities.
-
Pharmaceutical Intermediates: The 2-amino-N-alkylbenzamide core is a common feature in many active pharmaceutical ingredients (APIs). For example, substituted 2-aminobenzamides are intermediates in the synthesis of insecticides like Rynaxypyr.[7]
-
Fine Chemicals: These compounds are also used in the production of pigments, dyes, and other fine chemical products.[1]
Protocols: Synthesis of N-substituted 2-amino-3-methoxybenzamides
This section provides a general protocol for the reaction of this compound with various primary amines.
General Experimental Workflow
The workflow for the synthesis is straightforward, involving reaction setup, monitoring, product isolation, and purification.
Caption: General workflow for the synthesis of N-substituted 2-amino-3-methoxybenzamides.
Detailed Protocol: Synthesis of N-Benzyl-2-amino-3-methoxybenzamide
Materials and Equipment:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Dimethylformamide (DMF) or Ethanol (EtOH)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
TLC plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.93 g, 10 mmol) in 20 mL of DMF. Stir the solution at room temperature until the solid is fully dissolved.
-
Add benzylamine (e.g., 1.12 g, 10.5 mmol) dropwise to the stirred solution over 5-10 minutes. An effervescence (release of CO₂) should be observed.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction's completion by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system). The disappearance of the starting anhydride spot indicates the end of the reaction.
-
Upon completion, pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. A solid precipitate will form.
-
Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with two portions of cold deionized water (2 x 20 mL).
-
Dry the solid product under vacuum at 50°C to a constant weight.
-
If necessary, the crude product can be further purified by recrystallization from an ethanol/water mixture.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Quantitative Data Summary
The reaction is versatile and generally provides good to excellent yields with a variety of primary amines. The following table summarizes representative reaction conditions and outcomes.
| Primary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methylamine (40% in H₂O) | EtOH | 25 | 3 | 95 | [8] |
| Benzylamine | DMF | 25 | 4 | 92 | General Method |
| Aniline | Dioxane | 100 | 8 | 85 | [4] |
| Cyclohexylamine | EtOH | 60 | 6 | 88 | General Method |
| 4-Fluoroaniline | DMF | 80 | 10 | 83 | [4] |
| (Note: Yields are representative and can vary based on the specific substrate and precise reaction conditions.) |
References
- 1. Page loading... [guidechem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 8. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
Application Notes and Protocols for 3-Methoxy-isatoic Anhydride in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3-Methoxy-isatoic anhydride is a reactive chemical compound. However, its specific applications in proteomics research are not yet widely documented in peer-reviewed literature. The following application notes and protocols are based on the known reactivity of isatoic anhydrides and the established use of analogous anhydride reagents in proteomics. These are intended to serve as a guide for researchers to explore the potential of this compound as a novel reagent in their workflows.
Introduction
This compound is a heterocyclic compound with a reactive anhydride functional group. Isatoic anhydrides are known to react with nucleophiles, particularly primary amines, leading to the opening of the anhydride ring and the formation of a stable amide bond.[1][2][3] This reactivity makes it a potential tool for the chemical modification of proteins and peptides at the N-terminus and the ε-amino group of lysine residues. In proteomics, chemical derivatization of proteins and peptides is a crucial step for various applications, including protein labeling, quantitative analysis, and improving mass spectrometry performance.[4][5]
The introduction of a 3-methoxy-anthraniloyl group onto a peptide or protein can alter its physicochemical properties, such as hydrophobicity and ionization efficiency, which can be advantageous for mass spectrometry-based analysis. Furthermore, the methoxy group could potentially serve as a site for further chemical modifications.
Potential Applications in Proteomics
Based on the applications of similar anhydride reagents like N-methylisatoic anhydride (NMIA), maleic anhydride, and propionic anhydride, we propose the following applications for this compound in proteomics research:[4][6][7][8]
-
Peptide Derivatization for Improved Mass Spectrometry Analysis: Modification of peptide N-termini and lysine side chains can increase their hydrophobicity, leading to better retention on reverse-phase liquid chromatography columns and improved separation of complex peptide mixtures. This can enhance protein sequence coverage in bottom-up proteomics experiments.
-
Protein Labeling for Functional Studies: The covalent attachment of the 3-methoxy-anthraniloyl group can be used to label proteins for various downstream applications, such as studying protein-protein interactions or protein localization, assuming the modification does not perturb protein function significantly.
-
Quantitative Proteomics: While not an isotopic labeling reagent itself, derivatization with this compound could potentially be adapted for quantitative strategies, for instance, by synthesizing isotopically labeled versions of the reagent.
Proposed Experimental Protocols
The following are generalized protocols for the proposed applications of this compound. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Derivatization of Tryptic Peptides for Enhanced LC-MS/MS Analysis
Objective: To modify tryptic peptides with this compound to improve their chromatographic separation and detection by mass spectrometry.
Materials:
-
Protein extract
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate (NH₄HCO₃) buffer (50 mM, pH 8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or other suitable organic solvent
-
Formic acid (FA)
-
C18 solid-phase extraction (SPE) cartridges
-
Acetonitrile (ACN)
Procedure:
-
Protein Digestion:
-
Reduce and alkylate the protein sample using DTT and IAA according to standard protocols.
-
Digest the proteins with trypsin overnight at 37°C in 50 mM NH₄HCO₃ buffer.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using a C18 SPE cartridge.
-
Elute the peptides with a solution of 50% ACN, 0.1% FA.
-
Dry the desalted peptides in a vacuum centrifuge.
-
-
Derivatization Reaction:
-
Reconstitute the dried peptides in 50 µL of a 1:1 mixture of 50 mM NH₄HCO₃ buffer (pH 8.0) and ACN.
-
Prepare a fresh stock solution of this compound in anhydrous DMF (e.g., 100 mM).
-
Add the this compound solution to the peptide solution to a final concentration of 10 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.
-
-
Reaction Quenching and Sample Cleanup:
-
Quench the reaction by adding an amine-containing buffer (e.g., 50 mM Tris-HCl, pH 8.0) or by acidification with formic acid.
-
Desalt the derivatized peptides again using a C18 SPE cartridge to remove excess reagent and byproducts.
-
Elute the derivatized peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried, derivatized peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% FA in water).
-
Analyze the sample by LC-MS/MS. The mass shift corresponding to the addition of the 3-methoxy-anthraniloyl group (C₉H₇NO₄, MW: 193.16 Da) should be considered during database searching.[9]
-
Workflow Diagram:
Caption: Workflow for peptide derivatization using this compound.
Protocol 2: Labeling of a Purified Protein
Objective: To covalently label a purified protein with this compound for downstream applications.
Materials:
-
Purified protein in a suitable buffer (e.g., PBS, pH 7.4-8.0, amine-free)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., PD-10)
-
Bradford or BCA protein assay reagents
Procedure:
-
Protein Preparation:
-
Ensure the purified protein is in an amine-free buffer at a concentration of 1-5 mg/mL.
-
Determine the protein concentration accurately using a standard protein assay.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).
-
Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined experimentally.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer for the protein.
-
Collect the protein-containing fractions.
-
-
Characterization of Labeled Protein:
-
Determine the concentration of the labeled protein.
-
Assess the labeling efficiency by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the number of incorporated labels.
-
Perform functional assays to ensure that the labeling has not adversely affected the protein's activity.
-
Reaction Pathway:
Caption: Reaction of this compound with a primary amine on a protein.
Data Presentation
Quantitative data from experiments using this compound should be summarized in clear and structured tables.
Table 1: Hypothetical Quantitative Data for Peptide Derivatization
| Peptide Sequence | Unmodified Retention Time (min) | Derivatized Retention Time (min) | Unmodified m/z | Derivatized m/z | Fold Change in Intensity |
| TIDEVFINK | 22.5 | 28.3 | 549.30 (2+) | 645.83 (2+) | +2.5 |
| VAPEEHPVLLTEAPLNPK | 35.1 | 42.7 | 969.53 (2+) | 1066.06 (2+) | +1.8 |
| LFTGHPETLEK | 28.9 | 34.5 | 625.33 (2+) | 721.86 (2+) | +3.1 |
Table 2: Hypothetical Mass Spectrometry Data for Protein Labeling
| Protein | Theoretical Mass (Da) | Observed Mass (Unlabeled) (Da) | Observed Mass (Labeled) (Da) | Number of Labels |
| Myoglobin | 16,951.5 | 16,951.8 | 17,725.2 | 4 |
| Lysozyme | 14,307.0 | 14,307.2 | 14,887.6 | 3 |
| Carbonic Anhydrase | 29,024.0 | 29,024.5 | 30,186.1 | 6 |
Conclusion
While direct applications of this compound in proteomics are yet to be extensively reported, its chemical properties suggest it could be a valuable tool for protein and peptide derivatization. The proposed protocols provide a starting point for researchers interested in exploring its potential to enhance LC-MS/MS analysis and to label proteins for functional studies. As with any new reagent, careful optimization and validation are crucial to ensure reliable and reproducible results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Maleic Anhydride Labeling-Based Approach for Quantitative Proteomics and Successive Derivatization of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of RNA chemical probing reagents on RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
Application Notes and Protocols for the Synthesis of Antitubercular Quinazolinone Agents Using 3-Methoxy-isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthetic route and experimental protocols for the preparation of quinazolinone-based compounds with potential antitubercular activity, utilizing 3-Methoxy-isatoic anhydride as a key starting material. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent effects against Mycobacterium tuberculosis.
Introduction
Tuberculosis remains a global health crisis, necessitating the development of novel and effective therapeutic agents. The quinazolin-4(3H)-one core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting promising antitubercular activity. The synthesis of these compounds can be efficiently achieved through various chemical strategies, with multicomponent reactions involving isatoic anhydrides being a prominent and versatile approach. This application note focuses on a synthetic pathway starting from this compound to generate 8-methoxy-quinazolin-4(3H)-one derivatives, a substitution pattern that has been explored for its influence on antimycobacterial efficacy.
Synthetic Pathway Overview
The general synthetic strategy involves a one-pot, three-component reaction of this compound, a primary amine, and a suitable one-carbon source (e.g., an orthoester or aldehyde). This approach allows for the rapid assembly of the quinazolinone core with diverse substitutions at positions 2 and 3, which is crucial for building a library of compounds for structure-activity relationship (SAR) studies. The reaction proceeds through the initial nucleophilic attack of the amine on the isatoic anhydride, leading to the formation of a 2-amino-3-methoxybenzamide intermediate. Subsequent condensation with the third component and cyclization affords the desired 2,3-disubstituted-8-methoxy-quinazolin-4(3H)-one.
Application Notes and Protocols: 3-Methoxy-isatoic Anhydride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-isatoic anhydride (8-methoxy-1H-benzo[d][1][2]oxazine-2,4-dione) is a versatile heterocyclic building block extensively utilized in medicinal chemistry. Its intrinsic reactivity, stemming from the anhydride functionality, allows for facile ring-opening reactions with a variety of nucleophiles. This property makes it a valuable precursor for the synthesis of a diverse range of nitrogen-containing heterocyclic scaffolds, which are prevalent in numerous biologically active compounds. The presence of the methoxy group provides an additional point for structural modification and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document outlines the key applications of this compound in medicinal chemistry, supported by experimental protocols and biological activity data.
Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of several classes of bioactive molecules, including quinazolinones, tryptanthrin analogs, and benzodiazepines. These scaffolds are known to exhibit a wide spectrum of pharmacological activities.
Synthesis of Bioactive Quinazolinones
Quinazolinones are a prominent class of heterocyclic compounds with a broad range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. This compound is a key starting material for the synthesis of 8-methoxy-substituted quinazolinones. The general synthetic approach involves the reaction of this compound with an appropriate amine, followed by cyclization.
Table 1: Cytotoxic Activity of 8-Methoxy-quinazolinone Derivatives
| Compound ID | R1 Group | R2 Group | Cancer Cell Line | IC50 (µM) | Reference |
| 6 | 2-tolyl | Benzenesulfonamide | A549 (Lung) | 1.12 ± 0.09 | [3] |
| HepG2 (Liver) | 1.83 ± 0.11 | [3] | |||
| LoVo (Colon) | 2.15 ± 0.13 | [3] | |||
| MCF-7 (Breast) | 1.47 ± 0.10 | [3] | |||
| 10 | 3-ethylphenyl | Benzenesulfonamide | A549 (Lung) | 1.21 ± 0.09 | [3] |
| HepG2 (Liver) | 1.94 ± 0.12 | [3] | |||
| LoVo (Colon) | 2.31 ± 0.14 | [3] | |||
| MCF-7 (Breast) | 1.58 ± 0.11 | [3] |
Synthesis of Tryptanthrin Analogs with Antitubercular Activity
Tryptanthrin and its derivatives are a class of alkaloids known for their potent biological activities, particularly their antitubercular properties. This compound can be utilized to synthesize 8-methoxy-tryptanthrin analogs. The synthesis typically involves a condensation reaction with an appropriate isatin derivative.
Table 2: Antitubercular Activity of Tryptanthrin Analogs
| Compound | Substituent | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| Tryptanthrin | None | H37Rv | 0.2 | [4] |
| 8-Methoxy-tryptanthrin | 8-OCH3 | H37Rv | Not specified | [5] |
| 8-Bromo-tryptanthrin | 8-Br | H37Rv | 0.1 | [5] |
| 8-Nitro-tryptanthrin | 8-NO2 | H37Rv | 0.05 | [5] |
Note: While the direct antitubercular activity of 8-methoxy-tryptanthrin is not specified with a MIC value in the provided search results, the potent activity of the parent compound and other analogs highlights the importance of this scaffold.
Precursor for Benzodiazepine Scaffolds
Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. This compound can serve as a starting material for the synthesis of benzodiazepine derivatives, particularly 1,4-benzodiazepine-2,5-diones. The synthesis involves the reaction of the anhydride with an amino acid, leading to the formation of the seven-membered diazepine ring.
Experimental Protocols
Protocol 1: General Synthesis of 8-Methoxy-2-substituted-quinazolin-4(3H)-ones
This protocol describes a general method for the synthesis of 8-methoxy-quinazolin-4(3H)-one derivatives.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, benzylamine)
-
An appropriate aldehyde or orthoformate (e.g., benzaldehyde, triethyl orthoformate)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (e.g., p-toluenesulfonic acid, if necessary)
Procedure:
-
Amide Formation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the primary amine (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the crude 2-amino-3-methoxy-N-substituted benzamide.
-
Cyclization: To the crude benzamide, add an excess of the cyclizing agent (e.g., triethyl orthoformate or an aldehyde in a 1:1.2 ratio with the benzamide).
-
Add a catalytic amount of an acid catalyst like p-toluenesulfonic acid if required.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the precipitate by filtration and wash with a cold solvent (e.g., ethanol).
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 8-methoxy-2-substituted-quinazolin-4(3H)-one.
Protocol 2: Synthesis of 8-Methoxy-tryptanthrin
This protocol is adapted from general procedures for tryptanthrin synthesis.
Materials:
-
This compound
-
Isatin
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate - K2CO3)
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent) and isatin (1.2 equivalents).
-
Add dry DMF as the solvent.
-
Add potassium carbonate (2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with water and then with a small amount of cold ethanol.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure 8-methoxy-tryptanthrin.
Protocol 3: Microwave-Assisted Synthesis of Methoxy-Substituted 1,4-Benzodiazepine-2,5-diones
This protocol outlines a rapid, microwave-assisted synthesis.
Materials:
-
This compound
-
α-Amino acid (e.g., glycine, alanine)
-
Glacial acetic acid
Procedure:
-
In a microwave reaction vial, place this compound (1 equivalent) and the desired α-amino acid (1.1 equivalents).
-
Add glacial acetic acid as the solvent and catalyst.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a suitable temperature (e.g., 130 °C) for a short duration (e.g., 5-15 minutes).
-
After irradiation, cool the vial to room temperature. A precipitate should form.
-
Collect the solid product by filtration.
-
Wash the product with water and then with a cold organic solvent (e.g., diethyl ether) to remove any remaining acetic acid.
-
Dry the product under vacuum to obtain the desired methoxy-substituted 1,4-benzodiazepine-2,5-dione.
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry, providing a straightforward entry into the synthesis of diverse and biologically relevant heterocyclic compounds. The protocols and data presented herein demonstrate its utility in the development of potential therapeutic agents, particularly in the areas of oncology and infectious diseases. Further exploration of this scaffold is warranted to uncover novel compounds with enhanced pharmacological profiles.
References
- 1. Syntheses and Cytotoxicities of Quinazolinone-Based Conjugates [jstage.jst.go.jp]
- 2. chemmethod.com [chemmethod.com]
- 3. Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols for Ring-Opening Reactions of 3-Methoxy-isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the ring-opening reactions of 3-Methoxy-isatoic anhydride with various primary amines. This reaction is a fundamental step in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The resulting N-substituted 2-amino-3-methoxybenzamides are valuable intermediates for the construction of more complex heterocyclic systems.
Introduction
The reaction of isatoic anhydrides with nucleophiles, particularly primary amines, is a well-established method for the synthesis of anthranilamides. The reaction proceeds via a nucleophilic acyl substitution at the more electrophilic carbonyl group of the anhydride, followed by the loss of carbon dioxide to yield the corresponding 2-aminobenzamide. This process is generally high-yielding and can be performed under mild conditions. These application notes will focus on the specific application of this reaction to this compound.
Reaction Scheme
The general reaction scheme for the ring-opening of this compound with a primary amine is depicted below. The nucleophilic amine attacks one of the carbonyl groups of the anhydride, leading to the formation of an unstable carbamic acid intermediate, which readily decarboxylates to afford the desired N-substituted 2-amino-3-methoxybenzamide.
Application Notes: 3-Methoxy-isatoic Anhydride in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of 3-methoxy-isatoic anhydride as a versatile precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds, including quinazolinones, benzodiazepines, and acridones.
Introduction
This compound is a valuable and reactive building block in synthetic organic chemistry, particularly for the construction of fused heterocyclic systems. Its utility stems from the presence of a reactive anhydride moiety and an electron-donating methoxy group on the aromatic ring, which influences its reactivity and the properties of the resulting products. This document outlines detailed experimental procedures for the synthesis of several classes of heterocyclic compounds, presents quantitative data for a range of derivatives, and provides visual workflows to guide researchers in their synthetic endeavors.
Synthesis of 7-Methoxy-2,3-dihydroquinazolin-4(1H)-ones
A prominent application of this compound is in the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones. This reaction typically involves the condensation of this compound, a primary amine, and an aldehyde.[1][2][3] The reaction proceeds via the initial ring-opening of the anhydride by the amine to form an intermediate 2-amino-4-methoxybenzamide, which then undergoes cyclocondensation with the aldehyde.[3]
Experimental Protocol: General Procedure for the Synthesis of 7-Methoxy-2,3-dihydroquinazolin-4(1H)-ones
A mixture of this compound (1.0 mmol), a primary amine (1.0 mmol), and an aldehyde (1.0 mmol) is prepared in a suitable solvent, such as acetonitrile (5 mL).[3] A catalyst, if required, is then added. The reaction mixture is heated under reflux (typically at 80-110°C) for a specified time (usually 3-4 hours) and the progress is monitored by Thin Layer Chromatography (TLC).[3] Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with a cold solvent like diethyl ether and dried under vacuum to afford the pure 2,3-dihydroquinazolin-4(1H)-one derivative.[3] For reactions that do not yield a precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Quantitative Data
The following table summarizes the yields of various 7-methoxy-2,3-dihydroquinazolin-4(1H)-ones synthesized using the general three-component reaction.
| Entry | Amine | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Aniline | Benzaldehyde | Mukaiyama's reagent, MeCN, 110°C, 3-4 h | 91 | [3] |
| 2 | Benzylamine | 4-Chlorobenzaldehyde | Mukaiyama's reagent, MeCN, 110°C, 3-4 h | 93 | [3] |
| 3 | Ammonium Acetate | 4-Methylbenzaldehyde | Mukaiyama's reagent, MeCN, 110°C, 3-4 h | 85 | [3] |
| 4 | Aniline | 4-Nitrobenzaldehyde | Mukaiyama's reagent, MeCN, 110°C, 3-4 h | 68 | [3] |
| 5 | Benzylamine | Cyclopentanone | Mukaiyama's reagent, MeCN, 110°C, 3-4 h | low | [3] |
Experimental Workflow
Synthesis of 8-Methoxy-1,4-benzodiazepine-2,5-diones
This compound can also be employed in the synthesis of benzodiazepine derivatives, which are a class of psychoactive drugs. A microwave-assisted method provides a rapid and efficient route to 8-methoxy-1,4-benzodiazepine-2,5-diones through the condensation of this compound with α-amino acids.
Experimental Protocol: Microwave-Assisted Synthesis of 8-Methoxy-1,4-benzodiazepine-2,5-diones
In a 10 mL microwave vial, this compound (10 mmol), the corresponding α-amino acid (10 mmol), and glacial acetic acid (3 mL) are mixed. The vial is sealed and subjected to microwave irradiation at 130°C for 3 minutes. After irradiation, the reaction mixture is allowed to cool to room temperature, leading to the formation of a precipitate. The solid product is collected by filtration, washed three times with hot water, and dried under vacuum to yield the 8-methoxy-1,4-benzodiazepine-2,5-dione.
Quantitative Data
The following table summarizes the yields of various 8-methoxy-1,4-benzodiazepine-2,5-diones synthesized using the microwave-assisted protocol.
| Entry | Amino Acid | Yield (%) | Reference |
| 1 | Glycine | 71 | [3] |
| 2 | L-Alanine | 68 | [3] |
| 3 | L-Valine | 65 | [3] |
| 4 | L-Leucine | 67 | [3] |
| 5 | L-Phenylalanine | 63 | [3] |
| 6 | L-Proline | 61 | [3] |
Experimental Workflow
Synthesis of 2-Methoxyacridones
Acridone and its derivatives are another important class of nitrogen-containing heterocycles with diverse biological activities. A plausible synthetic route to 2-methoxyacridones from this compound involves a two-step process: formation of an N-aryl-2-amino-4-methoxybenzoic acid intermediate, followed by an intramolecular cyclization, often achieved through an Ullmann condensation.[4]
Experimental Protocol: Synthesis of N-Aryl-2-amino-4-methoxybenzoic Acid
This compound (1.0 mmol) is dissolved in a suitable solvent like DMF or NMP, and an aniline derivative (1.1 mmol) is added. The mixture is heated to facilitate the ring-opening of the anhydride and formation of the N-aryl-2-amino-4-methoxybenzamide. Subsequent hydrolysis under basic or acidic conditions would yield the desired N-aryl-2-amino-4-methoxybenzoic acid.
Experimental Protocol: Intramolecular Cyclization to 2-Methoxyacridone (Ullmann Condensation)
The N-aryl-2-amino-4-methoxybenzoic acid (1.0 mmol) is heated in a high-boiling point solvent such as diphenyl ether or in the presence of a catalyst like copper powder or a copper(I) salt at high temperatures (typically >200°C).[4] The reaction leads to intramolecular cyclization with the elimination of water to form the 2-methoxyacridone. The product is then isolated by cooling the reaction mixture and purified by recrystallization or column chromatography.
Quantitative Data
Yields for the synthesis of acridones via Ullmann condensation can vary significantly depending on the specific substrates and reaction conditions.
| Entry | N-Aryl-2-aminobenzoic acid derivative | Catalyst/Conditions | Yield (%) | Reference |
| 1 | N-Phenylanthranilic acid | Copper, Reflux | Moderate to Good | [4] |
| 2 | N-(4-methylphenyl)anthranilic acid | CuI, Phenanthroline | Good | [4] |
| 3 | N-(4-chlorophenyl)anthranilic acid | Copper bronze, high temp. | Moderate | [4] |
Reaction Pathway
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein demonstrate its utility in constructing quinazolinones, benzodiazepines, and acridones, which are important scaffolds in medicinal chemistry and drug development. The provided experimental workflows offer a clear guide for researchers to implement these synthetic strategies in their own laboratories.
References
Application Notes and Protocols for Solid-Phase Synthesis Using 3-Methoxy-isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for utilizing 3-Methoxy-isatoic anhydride in solid-phase synthesis. The protocols outlined below are designed for the efficient generation of anthranilamide derivatives and their subsequent conversion to quinazolinones, which are valuable scaffolds in drug discovery.
Overview of this compound in Solid-Phase Synthesis
This compound is a versatile reagent for the introduction of a 2-amino-3-methoxybenzoyl moiety. In solid-phase synthesis, it readily reacts with resin-bound amines to form the corresponding anthranilamides. This reaction proceeds with the loss of carbon dioxide. The resulting resin-bound anthranilamide can be further modified or cleaved from the support. A key application is the on-resin synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, which are important heterocyclic compounds in medicinal chemistry.
The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including simplified purification through washing steps and the potential for automation and combinatorial library synthesis.
Experimental Protocols
Protocol 2.1: Solid-Phase Synthesis of 3-Methoxy-Anthranilamides
This protocol details the reaction of a resin-bound primary amine with this compound to yield a resin-bound 3-methoxy-anthranilamide.
Materials:
-
Amino-functionalized solid support (e.g., Rink Amide resin, Sieber amide resin)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the amino-functionalized resin in DMF for 1-2 hours in a solid-phase synthesis vessel.
-
Resin Washing: After swelling, wash the resin thoroughly with DMF (3 times) and then with DCM (3 times) to remove any impurities.
-
Coupling Reaction:
-
Prepare a solution of this compound (3-5 equivalents relative to the resin loading) in DMF.
-
Add the this compound solution to the swollen and washed resin.
-
Agitate the mixture at room temperature for 4-16 hours on a shaker or rocker.
-
-
Washing: After the coupling reaction is complete, wash the resin extensively to remove excess reagents and byproducts. A typical washing sequence is:
-
DMF (3 times)
-
DCM (3 times)
-
Methanol (MeOH) (3 times)
-
DCM (3 times)
-
-
Drying: Dry the resin under high vacuum for at least 4 hours.
-
Cleavage and Deprotection (for product analysis or isolation):
-
Treat the dried resin with a cleavage cocktail appropriate for the chosen resin (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane for Rink Amide resin).
-
Agitate the mixture for 1-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether to the filtrate.
-
Isolate the product by centrifugation and decantation.
-
Wash the product with cold diethyl ether.
-
Dry the final product under vacuum.
-
Protocol 2.2: On-Resin Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol describes the synthesis of a quinazolinone scaffold on the solid support following the formation of the anthranilamide. This example uses a subsequent reaction with an aldehyde and a primary amine in a cyclative-cleavage strategy.
Materials:
-
Resin-bound 3-methoxy-anthranilamide (from Protocol 2.1)
-
Aldehyde (R¹-CHO) (5-10 equivalents)
-
Primary amine (R²-NH₂) (5-10 equivalents)
-
Suitable solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))
-
Trifluoroacetic acid (TFA) or other suitable acid for cyclative cleavage
Procedure:
-
Resin Preparation: Start with the dried resin-bound 3-methoxy-anthranilamide from Protocol 2.1.
-
Swelling: Swell the resin in the chosen reaction solvent (e.g., DMF) for 1-2 hours.
-
Condensation Reaction:
-
To the swollen resin, add the aldehyde (5-10 equivalents) and the primary amine (5-10 equivalents).
-
Heat the reaction mixture to 50-80 °C and agitate for 12-24 hours.
-
-
Washing: After the condensation, wash the resin thoroughly with:
-
DMF (3 times)
-
DCM (3 times)
-
MeOH (3 times)
-
-
Cyclative Cleavage:
-
Treat the resin with a solution of TFA in DCM (e.g., 10-50% TFA in DCM). The concentration of TFA may need to be optimized depending on the acid lability of the linker.
-
Agitate the mixture at room temperature for 1-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved quinazolinone product.
-
-
Product Isolation:
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product using an appropriate method, such as preparative HPLC.
-
Data Presentation
| Parameter | Protocol 2.1: Anthranilamide Synthesis | Protocol 2.2: Quinazolinone Synthesis |
| Starting Material | Amino-functionalized resin | Resin-bound 3-methoxy-anthranilamide |
| Key Reagent | This compound | Aldehyde (R¹-CHO), Primary Amine (R²-NH₂) |
| Equivalents of Reagent | 3-5 eq. | 5-10 eq. each |
| Solvent | DMF | DMF or NMP |
| Reaction Temperature | Room Temperature | 50-80 °C |
| Reaction Time | 4-16 hours | 12-24 hours |
| Cleavage Condition | 95% TFA cocktail | 10-50% TFA in DCM (cyclative cleavage) |
Visualizations
Caption: Workflow for the solid-phase synthesis of 3-methoxy-anthranilamide.
Caption: On-resin synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-isatoic Anhydride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Methoxy-isatoic anhydride synthesis. It includes troubleshooting advice, frequently asked questions, a detailed experimental protocol, and key reaction parameters.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My yield of this compound is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors. The most common issues include:
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Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures exceeding 60°C can lead to the formation of byproducts and a decrease in the yield of isatoic anhydride.[1] Conversely, operating at temperatures below room temperature does not offer any significant advantage.[1]
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Inefficient Stirring: The absorption of phosgene into the reaction mixture is highly dependent on the stirring efficiency.[1] If the stirring is not vigorous enough, the reaction rate will be slow, leading to incomplete conversion and lower yields.
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Poor Quality Starting Material: The purity of the starting 3-methoxyanthranilic acid is crucial. Impurities can interfere with the reaction and lead to the formation of undesired side products.
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Hydrolysis of the Product: Isatoic anhydrides are susceptible to hydrolysis, which opens the anhydride ring to form the corresponding anthranilic acid and carbon dioxide.[2] Exposure to moisture during workup or storage can reduce the final yield.
Q2: I am observing the formation of a significant amount of a sticky, insoluble byproduct. What is it and how can I prevent it?
A2: The formation of a precipitated, intractable material is often observed when the reaction temperature is too high (above 60°C).[1] This byproduct is likely a polymeric material. To prevent its formation, it is essential to carefully control the reaction temperature by regulating the rate of phosgene addition.[1] Using a well-calibrated thermometer and an efficient cooling bath is highly recommended.
Q3: The reaction seems to slow down significantly after some time, even with a continuous flow of phosgene. Why is this happening?
A3: The accumulation of the precipitated this compound product can physically coat the unreacted 3-methoxyanthranilic acid hydrochloride in the solution. This coating hinders the absorption of phosgene, thereby slowing down the reaction rate.[1] To overcome this, it is advisable to collect the product in several successive crops. After collecting the first crop of the precipitate by filtration, the mother liquor can be returned to the reaction flask for further phosgenation.[1]
Q4: How can I ensure the complete conversion of 3-methoxyanthranilic acid?
A4: Achieving complete conversion requires maintaining an efficient rate of phosgene absorption. This is facilitated by:
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Vigorous Stirring: Ensure the stirring is rapid enough to create a good gas-liquid dispersion.[1]
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Incremental Product Removal: As mentioned in Q3, filtering the product in batches will expose fresh reactant to the phosgene stream.[1]
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Monitoring Phosgene Absorption: The rate of phosgene bubbling through the ammonia scrubber at the outlet of the reaction setup can be an indicator of its absorption. A significant increase in the rate of bubbles escaping indicates that the reaction is slowing down.[1]
Q5: What is the best way to purify the crude this compound?
A5: The crude product is typically washed with cold water to remove any remaining hydrochloric acid and other water-soluble impurities.[1] For further purification, recrystallization is a common method. Suitable solvents for recrystallization of isatoic anhydride include 95% ethanol or dioxane.[1] Ethanol generally allows for a higher recovery.[1]
Key Experimental Protocol: Synthesis from 3-Methoxyanthranilic Acid
This protocol is adapted from a general procedure for the synthesis of isatoic anhydrides and is applicable to 3-methoxyanthranilic acid.[1]
Materials:
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3-Methoxyanthranilic acid
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Concentrated Hydrochloric Acid (HCl)
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Phosgene (COCl₂)
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Water
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95% Ethanol (for recrystallization)
Equipment:
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Three-necked round-bottom flask
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Mechanical stirrer
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Gas inlet tube with a sintered-glass gas-dispersing tip
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Thermometer
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Reflux condenser with an outlet connected to a gas scrubber (containing ammonium hydroxide)
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Büchner funnel and filter flask
Procedure:
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In a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and a thermometer, dissolve 3-methoxyanthranilic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.
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Filter the solution to remove any insoluble impurities.
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Begin vigorous stirring and introduce a slow stream of phosgene gas through the gas-dispersing tip into the solution.
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The product, this compound, will begin to precipitate. The reaction is exothermic; maintain the temperature below 50°C by controlling the rate of phosgene addition and using an external cooling bath if necessary.[1]
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Continue the phosgene addition for 2-4 hours, or until the rate of phosgene absorption significantly decreases (indicated by an increased rate of gas bubbling into the scrubber).[1]
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Discontinue the phosgene flow and pass a stream of air through the mixture to remove any residual phosgene.
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Collect the precipitated product by filtration on a Büchner funnel and wash it with several portions of cold water.
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The mother liquor can be returned to the reaction flask, and the phosgenation process can be repeated to obtain a second crop of the product.[1]
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Dry the combined crops of this compound in a vacuum oven at 100°C.
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For further purification, the product can be recrystallized from 95% ethanol.[1]
Data Presentation: Reaction Parameter Optimization
| Parameter | Condition | Effect on Yield | Reference |
| Temperature | < 25°C | No significant advantage | [1] |
| 25-50°C | Optimal range | [1] | |
| > 60°C | Decreased yield, byproduct formation | [1] | |
| Stirring Speed | Low | Poor phosgene absorption, low yield | [1] |
| High/Vigorous | Efficient phosgene absorption, higher yield | [1] | |
| Product Removal | Single precipitation | Slows down reaction, incomplete conversion | [1] |
| Incremental precipitation | Maintains reaction rate, higher overall yield | [1] | |
| pH | ~6-7 (controlled addition of base) | Can improve yield and productivity | [3] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Key Reaction Parameters
Caption: Key parameters influencing the yield of this compound.
References
common side reactions with 3-Methoxy-isatoic anhydride
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methoxy-isatoic anhydride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Formation of a Water-Soluble Byproduct
Q1: After my reaction with this compound, I have a significant amount of a water-soluble byproduct that I suspect is 3-methoxy-2-aminobenzoic acid. What causes this and how can I prevent it?
A1: The formation of 3-methoxy-2-aminobenzoic acid is most likely due to the hydrolysis of the this compound ring. This is a common side reaction that can occur in the presence of water.
Potential Causes:
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Wet Solvents or Reagents: The presence of moisture in your reaction solvents or reagents is the most common cause.
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Atmospheric Moisture: Reactions run in an open atmosphere can absorb moisture, especially on a humid day.
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Incomplete Drying of Starting Materials: If your other reactants are not thoroughly dried, they can introduce water into the reaction.
Solutions:
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Use Anhydrous Conditions: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Reagents should also be dried and stored under an inert atmosphere.
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Inert Atmosphere: Conduct your reactions under an inert atmosphere, such as nitrogen or argon, to prevent the ingress of atmospheric moisture.
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Azeotropic Removal of Water: In some cases, if the reaction conditions allow, using a solvent that forms an azeotrope with water (e.g., toluene) and a Dean-Stark apparatus can help to remove any traces of water.
Issue 2: Unexpected Formation of a Quinazolinone Derivative
Q2: I am trying to synthesize an N-substituted 2-amino-3-methoxybenzamide by reacting this compound with a primary amine, but I am getting a significant amount of a cyclized quinazolinone byproduct. Why is this happening and how can I favor the formation of the simple amide?
A2: The reaction of isatoic anhydrides with primary amines can proceed through two main pathways: the desired simple amidation (ring-opening) and a subsequent cyclization to form a quinazolinone derivative. The reaction conditions play a crucial role in determining the major product.
Potential Causes:
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High Reaction Temperatures: Elevated temperatures often favor the intramolecular cyclization to the quinazolinone.
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Prolonged Reaction Times: Leaving the reaction to stir for extended periods, especially at higher temperatures, can promote the cyclization of the initially formed amide.
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Choice of Solvent: Certain solvents may facilitate the cyclization reaction.
Solutions:
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Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., room temperature or below) to favor the kinetic product, which is the open-chain amide.
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Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize the time for the secondary cyclization reaction to occur.
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Solvent Selection: Aprotic solvents at low temperatures are generally preferred for the synthesis of the amide.
Experimental Protocol: Selective Amidation of this compound
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Dissolve this compound (1 equivalent) in a dry aprotic solvent (e.g., THF or DCM) under an inert atmosphere of nitrogen.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of the primary amine (1-1.2 equivalents) in the same dry solvent to the cooled solution of the anhydride.
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Stir the reaction mixture at 0 °C and monitor its progress by TLC.
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Once the this compound has been consumed (typically 1-4 hours), quench the reaction by adding cold water.
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Extract the product with a suitable organic solvent.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-substituted 2-amino-3-methoxybenzamide.
Issue 3: Multiple Byproducts in N-Alkylation Reactions
Q3: I am attempting to N-alkylate this compound using a strong base and an alkyl halide, but I am observing a complex mixture of products. What are the likely side reactions?
A3: The N-alkylation of isatoic anhydrides is notoriously challenging and often leads to multiple byproducts. The isatoic anhydride ring is sensitive to strong bases and elevated temperatures, which can cause ring-opening and other rearrangements.
Potential Side Reactions and Byproducts:
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Ring Opening: Strong bases can attack the carbonyl groups, leading to the opening of the anhydride ring.
-
Decarboxylation: The intermediate formed after ring-opening can be unstable and undergo decarboxylation.
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Self-Condensation: The enolate of the isatoic anhydride or its ring-opened form can react with another molecule of the anhydride.
-
O-Alkylation: In some cases, alkylation can occur on the oxygen atom of the enolate.
Solutions:
-
Use Milder Bases: Instead of strong bases like sodium hydride, consider using weaker bases such as diisopropylethylamine (DIPEA) or potassium carbonate.
-
Optimize Reaction Temperature: Conduct the reaction at lower temperatures to minimize base-induced degradation of the anhydride ring.
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Alternative Synthetic Routes: If direct N-alkylation proves to be low-yielding, consider a two-step approach: first, perform the reaction with the corresponding isatin, followed by oxidation to the N-alkylated isatoic anhydride.
Frequently Asked Questions (FAQs)
Q4: What is the primary reactivity of this compound?
A4: this compound is an electrophilic reagent. The two carbonyl groups in the anhydride ring are susceptible to nucleophilic attack. This leads to the opening of the ring and the formation of derivatives of 3-methoxy-2-aminobenzoic acid.
Q5: How does the methoxy group influence the reactivity of the molecule compared to unsubstituted isatoic anhydride?
A5: The methoxy group is an electron-donating group. By donating electron density to the aromatic ring, it can slightly modulate the electrophilicity of the carbonyl carbons. This may influence the rate of reaction with nucleophiles compared to the unsubstituted isatoic anhydride.
Q6: Can this compound undergo decarboxylation?
A6: While isatoic anhydrides can release carbon dioxide upon reaction with nucleophiles, spontaneous thermal decarboxylation of the anhydride itself is not a common side reaction under typical synthetic conditions used for amidation or esterification. Decarboxylation is more likely to occur from the ring-opened intermediates under harsh conditions.
Q7: What is the solid appearance and stability of this compound?
A7: this compound is typically a solid at room temperature. It should be stored in a cool, dry place, away from moisture to prevent hydrolysis.
Quantitative Data on Side Reactions
Due to the limited availability of specific quantitative data for this compound, the following table includes data for the closely related unsubstituted isatoic anhydride to provide an estimate of potential side product formation. The presence of the methoxy group may alter these yields.
| Reaction Type | Nucleophile/Conditions | Desired Product | Common Side Product(s) | Typical Side Product Yield | Reference |
| N-Benzylation | 4-Chlorobenzyl chloride, various bases (NaH, K2CO3) | N-benzylated isatoic anhydride | Ring-opened products, multiple unidentified byproducts | 53-85% (as a complex mixture) | [1] |
| N-Benzylation | 4-Chlorobenzyl chloride, DIPA, TBAB, 30°C | N-benzylated isatoic anhydride | Minimal byproducts reported | <12% (in crude product) | [1] |
| Three-component reaction | Primary amine, aldehyde | 2,3-dihydroquinazolin-4(1H)-one | - | (Desired product yields 72-84%) | [2] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Methoxy-isatoic Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Methoxy-isatoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-amino-3-methoxybenzoic acid, residual solvents from the synthesis, and byproducts formed during the reaction.[1] Depending on the synthetic route, impurities could also arise from reagents like phosgene or its equivalents.[2] Hydrolysis of the anhydride ring can also lead to the formation of 2-amino-3-methoxybenzoic acid.
Q2: What is the melting point of pure this compound?
A2: The melting point of this compound is reported to be in the range of 255-260 °C.[1] A broad melting range or a melting point lower than this can indicate the presence of impurities.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound at 2-8°C to minimize degradation.[1] As an anhydride, it is also advisable to store it in a dry environment to prevent hydrolysis.
Q4: What is the solubility profile of this compound?
A4: this compound has slight solubility in DMSO and very slight solubility in methanol, especially with heating.[1] This information is critical when selecting solvents for recrystallization or chromatography.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | The chosen solvent has too high a solubility for the compound at room temperature. | Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a co-solvent system to optimize solubility. |
| The compound is hydrolyzing during recrystallization. | Use anhydrous solvents and minimize the time the compound is heated in the solvent. Avoid protic solvents like water or alcohols if possible, or use them at low temperatures for short durations. | |
| Product is Oily or Gummy | Presence of low-melting point impurities or residual solvent. | Try triturating the crude product with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities. Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. |
| Discolored Product (e.g., grey or tan powder) | Presence of colored impurities. | Activated charcoal treatment during recrystallization can help remove colored impurities. Column chromatography may also be effective. The pure compound is typically a white or off-white solid.[3][4] |
| Incomplete Purification (as determined by NMR or LC-MS) | The chosen purification method is not effective for the specific impurities present. | If recrystallization fails, consider column chromatography using a suitable solvent system. An acid-base extraction could also be employed to remove acidic or basic impurities. |
| Broad Melting Point Range | The product is still impure. | Repeat the purification step or try an alternative method. A sharp melting point close to the literature value is a good indicator of purity. |
Experimental Protocols
Recrystallization Protocol
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Solvent Selection : Based on the solubility profile ("DMSO (Slightly), Methanol (Very Slightly, Heated)"[1]), a suitable solvent system needs to be empirically determined. A good starting point could be a mixed solvent system, such as dioxane-ethanol or toluene-acetonitrile, where the compound is soluble when hot and insoluble when cold.
-
Dissolution : In a fume hood, suspend the crude this compound in a minimal amount of the chosen solvent in an Erlenmeyer flask. Heat the mixture gently with stirring. Add more solvent portion-wise until the solid is completely dissolved.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Hot Filtration : If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase : Select a suitable stationary phase, typically silica gel for compounds of moderate polarity.
-
Mobile Phase Selection : Determine an appropriate mobile phase (eluent) using thin-layer chromatography (TLC). A good eluent system will give a retention factor (Rf) of 0.2-0.4 for the desired compound. A gradient of ethyl acetate in hexanes is a common starting point.
-
Column Packing : Pack a chromatography column with the chosen stationary phase slurried in the initial mobile phase.
-
Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the column.
-
Elution : Run the mobile phase through the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Dioxane/Ethanol) | 85 | 97 | 75 | Effective for removing less polar impurities. |
| Column Chromatography (Silica, Hexanes/EtOAc) | 85 | >99 | 60 | Higher purity achieved but with lower yield due to product loss on the column. |
| Acid-Base Extraction | 85 | 90 | 85 | Good for removing acidic or basic impurities, but may not remove neutral impurities. |
Visualizations
Caption: A flowchart illustrating the decision-making process for the purification of crude this compound.
Caption: A troubleshooting decision tree for handling an impure product after an initial purification attempt.
References
overcoming solubility issues of 3-Methoxy-isatoic anhydride in reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered when working with 3-Methoxy-isatoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for this compound?
A1: this compound is reported to have limited solubility. It is slightly soluble in Dimethyl Sulfoxide (DMSO) and very slightly soluble in heated methanol.[1] Its parent compound, isatoic anhydride, is miscible with water, hot alcohol, and acetone, but insoluble in ether, benzene, and chloroform, and can be recrystallized from 95% ethanol or dioxane.[2][3] This suggests that polar aprotic solvents and heated polar protic solvents may be a starting point for solubilization.
Q2: Why is my this compound not dissolving in the reaction solvent?
A2: The low solubility of this compound is a common issue. Several factors can contribute to this problem:
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Inappropriate Solvent Choice: The polarity of your solvent may not be suitable for dissolving the compound.
-
Low Temperature: Solubility is often temperature-dependent. Running the reaction at a higher temperature, if the reaction chemistry allows, can improve solubility.
-
Concentration: The concentration of this compound in your reaction may be too high, exceeding its solubility limit in the chosen solvent.
-
Purity of the Compound: Impurities in the this compound can sometimes affect its solubility characteristics.
Q3: Can I use the same solvents for this compound as for the parent isatoic anhydride?
A3: While the solubility properties may be similar, they are not identical due to the presence of the methoxy group. The parent isatoic anhydride has different reported solubilities.[2] It is recommended to perform initial solubility tests with a small amount of this compound in the desired solvent before proceeding with the full-scale reaction.
Troubleshooting Guide
Issue: Poor Solubility of this compound in a Reaction
This guide provides a systematic approach to troubleshoot and resolve solubility issues during chemical reactions.
Step 1: Solvent Screening and Optimization
The first step is to identify a suitable solvent or solvent system.
-
Consult Solubility Data: Refer to the known qualitative solubility data as a starting point.
-
Expand Solvent Scope: Test a range of solvents with varying polarities. Consider polar aprotic solvents like DMF, DMAc, and NMP, which are often effective for isatoic anhydrides.
-
Co-solvents: Employing a co-solvent system can significantly enhance solubility. A small amount of a highly polar solvent like DMSO or DMF can be added to a less polar solvent to increase the overall solvating power.
Step 2: Adjusting Reaction Conditions
If changing the solvent is not feasible, modifying the reaction conditions can be effective.
-
Temperature: Gradually increase the reaction temperature while monitoring the reaction progress and stability of the reactants. Many compounds exhibit significantly higher solubility at elevated temperatures.
-
Particle Size Reduction: Grinding the this compound into a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.[4][5] Techniques like micronization can be employed for this purpose.[4]
Step 3: Advanced Solubilization Techniques
For particularly challenging cases, more advanced methods can be utilized.
-
Solid Dispersion: Creating a solid dispersion of the this compound in a hydrophilic carrier can enhance its dissolution rate and solubility.[6]
-
Use of Surfactants: A small amount of a suitable surfactant can help to wet the solid and improve its dispersion and dissolution in the solvent.[5][6]
Data Presentation
Table 1: Qualitative Solubility of this compound and Parent Compound
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Slightly Soluble | [1] |
| Methanol (Heated) | Very Slightly Soluble | [1] | |
| Isatoic anhydride (Parent) | Water | Miscible | [2] |
| Hot Alcohol | Miscible | [2] | |
| Acetone | Miscible | [2] | |
| Ether | Insoluble | [2] | |
| Benzene | Insoluble | [2] | |
| Chloroform | Insoluble | [2] |
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
This protocol outlines a method for systematically testing the solubility of this compound in various solvents.
-
Preparation: Weigh 1-5 mg of this compound into a small vial.
-
Solvent Addition: Add the selected solvent dropwise (e.g., 100 µL increments) to the vial.
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Observation: After each addition, cap the vial and vortex for 30-60 seconds. Visually inspect for dissolution.
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Heating: If the compound does not dissolve at room temperature, gently heat the vial in a water bath or on a hot plate, increasing the temperature in increments of 10°C. Monitor for dissolution at each temperature step.
-
Documentation: Record the approximate volume of solvent required to dissolve the compound and the temperature at which dissolution occurred.
Protocol 2: Reaction Setup Using a Co-Solvent System
This protocol describes a general approach for setting up a reaction where the solubility of this compound is a concern.
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Reactant Preparation: To a dry reaction flask under an inert atmosphere, add the other reaction components and the primary, less-polar solvent.
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Co-solvent Addition: In a separate vial, suspend the this compound in a minimal amount of a suitable co-solvent (e.g., DMSO, DMF) until a slurry or partial solution is formed.
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Reaction Mixture Addition: Slowly add the slurry of this compound to the stirred reaction mixture.
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Temperature Adjustment: If necessary, gently heat the reaction mixture to the desired temperature to ensure complete dissolution.
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Monitoring: Monitor the reaction progress as per the established analytical method.
Visualizations
Below are diagrams illustrating key workflows for addressing solubility issues.
References
- 1. Cas 34954-65-9,this compound | lookchem [lookchem.com]
- 2. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions of 3-Methoxyisatoic Anhydride with Nucleophiles
Welcome to the technical support center for reactions involving 3-Methoxyisatoic Anhydride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary products expected from the reaction of 3-Methoxyisatoic Anhydride with amines and alcohols?
When reacted with primary amines, 3-Methoxyisatoic Anhydride typically undergoes a condensation reaction to form 2,3-disubstituted quinazolin-4(3H)-ones. The reaction with alcohols generally yields the corresponding esters of anthranilic acid through nucleophilic acyl substitution.[1][2]
Q2: My reaction with an aromatic amine is sluggish and gives a low yield. What could be the cause?
Low reactivity with aromatic amines can be attributed to their reduced nucleophilicity compared to aliphatic amines. Additionally, steric hindrance on either the amine or the anhydride can impede the reaction. To address this, consider the following:
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Increase Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy.[3][4]
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Use a Catalyst: An acid catalyst like p-toluenesulfonic acid (p-TsOH) can enhance the electrophilicity of the anhydride's carbonyl groups.[5]
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Solvent Choice: Aprotic polar solvents like DMF or DMSO can be effective for these reactions.[6]
Q3: I am observing a significant amount of a water-insoluble byproduct in my reaction. What is it and how can I prevent its formation?
A common byproduct is the self-condensation product of 3-Methoxyisatoic Anhydride, anthraniloylanthranilic acid, which can form in the presence of moisture.[2] Another possibility is the hydrolysis of the starting anhydride to 3-methoxyanthranilic acid, especially if water is present in the solvent or reagents.
Prevention Strategies:
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Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
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Control Reaction Temperature: Elevated temperatures can sometimes promote side reactions. Optimize the temperature to favor the desired product formation.
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Purify Starting Materials: Ensure the 3-Methoxyisatoic Anhydride is pure and free from hydrolysis products.
Q4: Can I use secondary amines as nucleophiles in this reaction?
Yes, secondary amines can react with 3-Methoxyisatoic Anhydride. The reaction will proceed via nucleophilic attack to form an N,N-disubstituted amide. However, the subsequent cyclization to a quinazolinone is not possible with a secondary amine.
Troubleshooting Guides
Problem 1: Low Yield of Quinazolin-4(3H)-one
Symptoms:
-
Low isolated yield of the desired 2,3-disubstituted quinazolin-4(3H)-one.
-
Presence of unreacted starting materials (3-Methoxyisatoic Anhydride and/or amine) upon reaction monitoring (e.g., by TLC or LC-MS).
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Formation of significant amounts of side products.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or LC-MS. If starting materials persist, consider extending the reaction time or gradually increasing the temperature. Microwave irradiation can sometimes accelerate the reaction.[3] |
| Low Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a catalyst such as p-TsOH to activate the anhydride.[5] Alternatively, a stronger base might be required to facilitate the initial nucleophilic attack. |
| Steric Hindrance | If either the amine or a substituent on the anhydride is bulky, higher temperatures and longer reaction times may be necessary to overcome the steric hindrance.[7] |
| Hydrolysis of Starting Material | The presence of water can lead to the hydrolysis of 3-Methoxyisatoic Anhydride. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). |
| Suboptimal Solvent | The choice of solvent can significantly impact reaction efficiency. Experiment with different solvents such as ethanol, DMF, or perform the reaction under solvent-free conditions at elevated temperatures.[3][5] |
Problem 2: Incomplete Esterification Reaction
Symptoms:
-
Low conversion of 3-Methoxyisatoic Anhydride to the desired ester.
-
The presence of both starting materials and the intermediate carboxylic acid.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Reversibility of the Reaction | Esterification can be an equilibrium process. Use a large excess of the alcohol to drive the reaction towards the product side.[8] |
| Insufficient Catalyst | For less reactive alcohols, an acid catalyst (e.g., H₂SO₄, TsOH) or a nucleophilic catalyst (e.g., DMAP) may be necessary to promote the reaction.[8] |
| Low Reaction Temperature | While some esterifications proceed at room temperature, heating may be required for less reactive alcohols or to increase the reaction rate.[8] |
| Formation of Carboxylic Acid Intermediate | The reaction proceeds through a carboxylic acid intermediate which may be slow to react further. Ensure sufficient reaction time for the second step to occur. |
Experimental Protocols
General Protocol for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Methoxyisatoic anhydride (1 equivalent).
-
Addition of Amine: Add the primary amine (1.1 equivalents).
-
Solvent/Catalyst:
-
Solvent-Free: If conducting the reaction neat, proceed to heating.
-
With Solvent: Add a suitable solvent (e.g., ethanol, 5-10 mL per gram of anhydride).
-
With Catalyst: If using a catalyst (e.g., p-TsOH, 0.1 equivalents), add it to the mixture.[5]
-
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux in ethanol, or 120 °C for solvent-free conditions) and monitor the progress by TLC.[3][4][5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.[5]
General Protocol for the Esterification of 3-Methoxyisatoic Anhydride
-
Preparation: To a solution of 3-Methoxyisatoic Anhydride (1 equivalent) in a suitable solvent (e.g., THF, DCM), add the alcohol (1.5-3 equivalents).[8]
-
Catalyst: Add a catalyst if necessary. For acid-catalyzed reactions, a few drops of concentrated H₂SO₄ can be used. For base-catalyzed reactions, DMAP (0.1 equivalents) can be added.[8]
-
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction (e.g., with a saturated solution of NaHCO₃ for acid-catalyzed reactions). Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for Quinazolin-4(3H)-one Synthesis
| Entry | Nucleophile (Amine) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Aromatic Amine | Ethanol | Reflux | 4 h | ~70-85 | [5] |
| 2 | Aliphatic Amine | Solvent-free | 120 | 5 h | >90 | [3] |
| 3 | Aromatic Amine | Solvent-free (Microwave) | 140 | 20-30 min | >90 | [3] |
| 4 | Substituted Anilines | Water | Room Temp | Varies | 72-84 | [7] |
Table 2: General Conditions for Esterification
| Nucleophile (Alcohol) | Catalyst | Solvent | Temperature | Typical Yield | Reference |
| Primary Alcohol | None / DMAP | THF / DCM | Room Temp | Good to Excellent | [8] |
| Secondary Alcohol | Acid (H₂SO₄) / DMAP | THF / DCM | Room Temp to Reflux | Moderate to Good | [8] |
| Tertiary Alcohol | Strong Acid / Special Catalysts | Non-protic | Elevated Temp | Variable | [8] |
Visualizations
Caption: Troubleshooting workflow for low yield in quinazolinone synthesis.
Caption: General reaction pathway and influencing factors.
References
- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myttex.net [myttex.net]
- 3. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
preventing the formation of byproducts in 3-Methoxy-isatoic anhydride reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of byproducts in reactions involving 3-Methoxy-isatoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions of this compound?
This compound is a versatile reagent primarily used in the synthesis of heterocyclic compounds. Its most common application is in the preparation of quinazolinones and their derivatives through reaction with primary amines. It also reacts with other nucleophiles, such as alcohols, leading to the formation of corresponding anthranilate esters. The methoxy group at the 3-position can influence the reactivity of the anhydride ring.
Q2: What are the typical byproducts observed in reactions with this compound?
Several byproducts can form depending on the reaction conditions and the nucleophile used. The most common include:
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2-Amino-3-methoxybenzoic acid derivatives: These arise from the hydrolysis of the anhydride ring by moisture present in the reaction setup.
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Decarboxylation products: this compound can undergo decarboxylation, especially at elevated temperatures, releasing carbon dioxide.
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N-acylated byproducts: In reactions with amines, over-acylation can occur if the stoichiometry is not carefully controlled.
-
Ring-opened intermediates: Incomplete cyclization during quinazolinone synthesis can lead to the isolation of 2-amino-N-substituted-3-methoxybenzamide intermediates.
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Reduced quinazolinone derivatives: In the synthesis of quinazolinones, 2,3-dihydroquinazolin-4(1H)-ones can be formed as byproducts.[1]
Q3: How does the 3-methoxy group influence byproduct formation?
The electron-donating nature of the methoxy group can impact the reaction in several ways:
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Increased nucleophilicity of the aniline nitrogen (once formed): This can potentially accelerate the desired cyclization step in quinazolinone synthesis.
-
Altered acidity of the N-H proton: This may affect the ease of deprotonation in N-alkylation or N-acylation reactions.
-
Potential for steric hindrance: The methoxy group may sterically influence the approach of bulky nucleophiles.
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Electronic effect on ring stability: The electron-donating group may stabilize intermediates, potentially favoring certain reaction pathways over others.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and Presence of 2-Amino-3-methoxybenzoic Acid
This issue is often caused by the presence of water in the reaction.
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Wet glassware | Thoroughly dry all glassware in an oven at >100 °C for several hours before use. |
| Hygroscopic solvents | Use freshly distilled or commercially available anhydrous solvents. |
| Moisture in reagents | Store reagents in a desiccator. Consider using a drying agent if compatible with the reaction. |
| Atmospheric moisture | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Decarboxylation Byproducts
Elevated temperatures can promote the loss of CO2 from the isatoic anhydride ring.
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| High reaction temperature | Optimize the reaction temperature. Try running the reaction at a lower temperature for a longer duration. |
| Prolonged reaction time at high temperature | Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times. |
Issue 3: Formation of Dihydroquinazolinone Byproducts in Quinazolinone Synthesis
This can occur when the final oxidation step to the quinazolinone is inefficient.
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Incomplete oxidation | If the reaction is a one-pot synthesis of a quinazolinone from an aldehyde, amine, and this compound, ensure an appropriate oxidizing agent is present if required by the specific protocol. |
| Reaction conditions favoring the dihydro product | Some catalysts or reaction conditions may favor the formation of the dihydro derivative. A change in catalyst or solvent may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 8-Methoxy-quinazolinones
This protocol describes a general method for the reaction of this compound with a primary amine and an aldehyde.
Materials:
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This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Aldehyde (1.0 eq)
-
Anhydrous solvent (e.g., Ethanol, Acetic Acid)
-
Catalyst (e.g., p-toluenesulfonic acid, optional)
Procedure:
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To a dried round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
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Add the primary amine and stir the mixture for 10-15 minutes at room temperature.
-
Add the aldehyde to the reaction mixture.
-
If using a catalyst, add it at this stage.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, filter the solid and wash with a cold solvent.
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If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Quantitative Data (Illustrative):
| Amine | Aldehyde | Solvent | Catalyst | Yield (%) | Byproduct (%) |
| Aniline | Benzaldehyde | Ethanol | None | 75 | 10 (dihydro) |
| 4-Fluoroaniline | 4-Chlorobenzaldehyde | Acetic Acid | p-TsOH | 85 | <5 (dihydro) |
| Benzylamine | 2-Naphthaldehyde | Ethanol | None | 70 | 15 (dihydro) |
Note: Yields and byproduct percentages are illustrative and will vary depending on the specific substrates and reaction conditions.
Visualizations
Reaction Pathway for Quinazolinone Synthesis
Caption: Reaction pathway for the synthesis of 8-Methoxy-quinazolinones.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yields.
References
troubleshooting guide for incomplete reactions of 3-Methoxy-isatoic anhydride
Technical Support Center: 3-Methoxy-isatoic anhydride
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues that may lead to incomplete reactions or low yields when using this compound.
Q1: My reaction is very slow or not starting at all. What are the common causes?
A1: An inert or slow-to-start reaction is often due to issues with reagents, temperature, or solubility.
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Reagent Quality: Ensure the this compound and the amine nucleophile are pure and dry. Moisture can lead to the hydrolysis of the anhydride, a common side reaction.
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Solubility: this compound has limited solubility in many common organic solvents.[1] If the reactants are not dissolving, the reaction will be slow or incomplete. Consider using solvents like DMF, DMSO, or dioxane, or gently heating the mixture to improve solubility.
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Temperature: Many reactions involving isatoic anhydrides require heating to proceed at a reasonable rate.[2] Depending on the nucleophile and solvent, temperatures may range from room temperature to reflux. A modest increase in temperature can often initiate the reaction.
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Nucleophilicity of the Amine: Weakly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) will react more slowly than aliphatic or electron-rich amines. These reactions may require a catalyst or higher temperatures to achieve a reasonable rate.
Q2: My reaction yield is low, and I have a significant amount of starting material left. How can I improve the conversion?
A2: Low conversion is a common problem that can be addressed by optimizing reaction conditions.
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Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Stoichiometry: While a 1:1 molar ratio is often the starting point, using a slight excess (1.1 to 1.2 equivalents) of the amine can sometimes drive the reaction to completion, especially if the amine is volatile.
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Catalysis: For less reactive amines or in three-component reactions (e.g., with an aldehyde), a catalyst is often beneficial. Acid catalysts like p-toluenesulfonic acid (p-TsOH) or sulfamic acid can activate the anhydride and improve yields.[2][3]
Q3: I'm observing the formation of an unexpected, high-molecular-weight byproduct. What could it be?
A3: A common side reaction, especially in the presence of water, is the formation of a byproduct from the self-reaction of the isatoic anhydride.[4] The initial hydrolysis of this compound forms 2-amino-3-methoxybenzoic acid. This intermediate can then react with another molecule of the anhydride to form 2-((2-amino-3-methoxybenzoyl)amino)-3-methoxybenzoic acid.
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Prevention: The most effective way to prevent this is to use anhydrous (dry) solvents and reagents. Ensure all glassware is thoroughly dried before use.
Q4: How does the methoxy group on the anhydride affect the reaction compared to unsubstituted isatoic anhydride?
A4: The methoxy group (-OCH₃) is an electron-donating group. This can influence the reactivity of the anhydride in a few ways:
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Electronic Effects: The electron-donating nature of the methoxy group can slightly decrease the electrophilicity of the carbonyl carbons in the anhydride ring. This might make the reaction slightly slower compared to the unsubstituted isatoic anhydride, potentially requiring more forcing conditions (higher temperature or catalysis).
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Solubility: The methoxy group may alter the solubility profile of the molecule in different organic solvents. Experimentation with various solvents may be necessary to find the optimal medium.
Data Presentation: Solvent & Catalyst Selection
The choice of solvent and catalyst can significantly impact the outcome of reactions with this compound. The following table summarizes common choices and their effects.
| Solvent/Catalyst | Typical Conditions | Advantages | Considerations |
| Solvents | |||
| Ethanol (EtOH) | Reflux | Readily available, easy to remove. | Lower boiling point may limit reaction temperature. Ensure use of absolute ethanol to minimize water.[4] |
| N,N-Dimethylformamide (DMF) | RT to 100 °C | Excellent solvating power for polar reactants.[5] | High boiling point, can be difficult to remove completely. |
| Dioxane | Reflux | Good solvent for many organic compounds. | Higher boiling point than ethanol; must be used anhydrous. |
| Acetonitrile (MeCN) | Reflux | Aprotic polar solvent, useful for a range of reactions. | May not be suitable for all reactants. |
| Catalysts | |||
| p-Toluenesulfonic acid (p-TsOH) | Catalytic amount | Effective acid catalyst for activating the anhydride.[2] | Must be neutralized during workup. |
| Sulfamic Acid (H₂NSO₃H) | Catalytic amount | Efficient, cost-effective, and eco-friendly solid acid catalyst.[3][6] | Heterogeneous in some solvents, requiring good stirring. |
| None | Varies | Simplifies purification. | May result in slow reaction rates or incomplete conversion, especially with less reactive nucleophiles. |
Experimental Protocols
General Protocol for the Reaction of this compound with a Primary Amine
This protocol describes a general procedure for the synthesis of a 2-amino-3-methoxy-N-substituted benzamide, a common reaction product.
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Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
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Solvent Addition: Add an appropriate anhydrous solvent (e.g., DMF or Dioxane, approx. 0.1-0.5 M concentration).
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Amine Addition: Add the primary amine (1.0-1.2 eq) to the stirred suspension.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). The reaction progress is characterized by the evolution of carbon dioxide gas, which can be observed as bubbling.[4]
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Monitoring: Monitor the reaction by TLC until the starting anhydride spot has disappeared.
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Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.
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Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
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Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Visualizations
Troubleshooting Logic Diagram
The following diagram outlines a logical workflow for troubleshooting incomplete reactions.
Caption: A flowchart for diagnosing and solving incomplete reaction issues.
General Experimental Workflow
This diagram illustrates the typical sequence of steps for carrying out a reaction with this compound.
Caption: Standard laboratory workflow for synthesis experiments.
References
- 1. Cas 34954-65-9,this compound | lookchem [lookchem.com]
- 2. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myttex.net [myttex.net]
- 5. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions Involving 3-Methoxy-isatoic Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up reactions with 3-Methoxy-isatoic anhydride.
Safety First: Handling this compound
Q: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?
A: this compound, like other isatoic anhydrides, is considered hazardous. It can cause serious eye irritation and may cause an allergic skin reaction or respiratory irritation.[1][2]
-
Required PPE: Always wear appropriate protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] When handling the powder, work in a well-ventilated area or under a fume hood to avoid inhaling dust.[1][3] For large quantities, consider a full-facepiece respirator.[4]
Q: What are the correct storage conditions for this compound?
A: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and moisture.[4]
Q: What should I do in case of accidental exposure or a spill?
A:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][4]
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Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, get medical advice. Remove and wash contaminated clothing before reuse.[1][2]
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[1][2]
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Spill: For small spills, sweep up the solid, avoiding dust formation, and place it in a suitable container for disposal.[2][4] For large spills, contain the material and use a non-combustible absorbent material before collecting for disposal.[2] Ensure the area is well-ventilated.
Troubleshooting Guide for Scale-Up Reactions
Q: My this compound is not dissolving completely, leading to a heterogeneous mixture. What solvents are recommended for scale-up?
A: Incomplete dissolution is a common issue when scaling up. While data for this compound is limited, the parent compound, isatoic anhydride, is known to be soluble in hot alcohol and acetone but insoluble in ether, benzene, and chloroform.[5] For scale-up, polar aprotic solvents are often effective.
-
Recommended Solvents: Consider solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), or dioxane.[6]
-
Improving Solubility: Gently warming the mixture can improve solubility and reaction rates. However, be cautious, as excessive heat can promote side reactions.[7] Performing a small-scale solvent screening study is highly recommended before proceeding with a large-scale reaction.
Q: My reaction is very slow or stalls before completion on a larger scale. How can I improve the reaction rate?
A: Reaction kinetics can be significantly affected by scale.
-
Mass and Heat Transfer: On a larger scale, inefficient mixing can create localized "hot spots" or areas of low reagent concentration. Ensure your reactor is equipped with an appropriate stirrer (e.g., overhead mechanical stirrer) to maintain a homogenous mixture. Inefficient heat transfer is a major challenge during scale-up; what may be a mild exotherm in the lab can become difficult to control in a large reactor.[8]
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Temperature Control: Reactions of isatoic anhydrides often require heating to initiate the decarboxylation and reaction with the nucleophile.[6] Carefully monitor and control the internal reaction temperature. A slow, controlled ramp-up to the target temperature is often more effective than rapid heating.
-
Catalyst Loading: If using a catalyst (e.g., p-TsOH, NaOH), ensure the catalyst loading is appropriate for the scaled-up volume.[6][9]
Q: I'm observing significant formation of side products. What are the likely side reactions and how can I minimize them?
A: Side product formation is a critical challenge. The isatoic anhydride ring is sensitive and can participate in several competing reactions.
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Reaction with Water: The presence of moisture can lead to hydrolysis of the anhydride, followed by self-condensation to form an anthraniloyl-anthranilic acid type of impurity.[6] Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
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Ring Opening by Base: Strong bases can open the anhydride ring, and this pathway may compete with the desired N-alkylation or acylation, leading to a complex mixture of byproducts.[7] When a base is required, consider using milder organic bases or controlling the stoichiometry carefully.
-
Minimization Strategies:
-
Control Reagent Addition: Add the nucleophile (e.g., amine) or base slowly and at a controlled temperature to manage the reaction exotherm and minimize side reactions.
-
Optimize Temperature: Running the reaction at the lowest effective temperature can often improve selectivity.
-
Inert Atmosphere: Always use an inert atmosphere to prevent moisture-related side products.
-
Q: The work-up and purification of my product are difficult at scale. What are some effective strategies?
A: Large-scale purification requires different techniques than lab-scale.
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Crystallization: This is the most effective method for purifying large quantities of solid products. Perform anti-solvent crystallization or cooling crystallization studies at a small scale to identify a suitable solvent system.
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Trituration: If the product is a solid but contains soluble impurities, suspending it in a solvent where the product is insoluble while the impurities are soluble (trituration) can be very effective.
-
Chromatography: While possible, large-scale column chromatography is expensive and time-consuming. It should be considered a last resort. If necessary, optimize the separation on a small column first to determine the ideal solvent system and loading capacity.[10]
Frequently Asked Questions (FAQs)
Q: What is the fundamental reaction mechanism of this compound with nucleophiles like amines?
A: The reaction proceeds via a two-step mechanism. First, the nucleophile (e.g., an amine) attacks one of the carbonyl groups of the anhydride ring, causing it to open and form an unstable N-carboxyanthranilic acid intermediate. This intermediate then readily undergoes decarboxylation (loses CO2) to yield the final amide product.[11] This release of CO2 is a driving force for the reaction.
Q: How important is controlling the evolution of CO2 gas during scale-up?
A: Very important. The decarboxylation step releases a significant volume of carbon dioxide gas.[6][11] In a large, sealed, or poorly vented reactor, this can lead to a dangerous build-up of pressure. Ensure the reactor is properly vented to allow the gas to escape safely. The rate of gas evolution can also serve as an indicator of the reaction rate.
Q: Can strong bases like Sodium Hydride (NaH) be used for N-alkylation of this compound at scale?
A: Caution is advised. Studies on the parent isatoic anhydride have shown that strong bases like NaH can lead to ring-opening and the formation of numerous byproducts, resulting in low yields of the desired N-alkylated product.[7] Milder conditions, perhaps using weaker bases or alternative synthetic routes, are often more successful and scalable.[7]
Experimental Protocols & Data
Protocol: General Procedure for Three-Component Reaction with an Amine and Aldehyde
This protocol is adapted from literature procedures for synthesizing 2,3-dihydroquinazolin-4(1H)-ones and should be optimized for specific substrates.[9][12]
-
Reactor Setup: Charge a clean, dry, appropriately sized reactor equipped with an overhead stirrer, condenser, temperature probe, and nitrogen inlet with this compound (1.0 eq.).
-
Reagent Addition: Add the desired primary amine (1.2 eq.) and aldehyde (1.0 eq.) to the reactor.
-
Solvent and Catalyst: Add a suitable solvent (e.g., Ethanol, 5-10 volumes) followed by the catalyst (e.g., p-TsOH, 0.1 eq.).[9]
-
Reaction: Begin stirring and slowly heat the mixture to reflux (approx. 78°C for ethanol). Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). The reaction typically takes 4-6 hours.[9]
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Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, filter the solid, wash it with cold solvent, and dry it under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or an ethanol/water mixture).
Data: Solvent Effects on Solubility
| Solvent Class | Example Solvents | Expected Solubility of Isatoic Anhydride | Notes for Scale-Up |
| Polar Aprotic | DMF, DMAc, NMP, Dioxane | Good, especially with heating | High boiling points can make removal difficult. Ensure solvents are anhydrous. |
| Polar Protic | Ethanol, Isopropanol, Water | Moderate in hot alcohols; sparingly soluble in water | Alcohols can act as nucleophiles (alcoholysis). Water leads to hydrolysis.[11] |
| Non-Polar | Toluene, Hexane, Benzene | Poor / Insoluble | Useful as anti-solvents for crystallization or for trituration. |
| Ethers | THF, Diethyl Ether | Poor / Insoluble | Diethyl ether is generally a poor solvent. THF may show slight solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Poor / Insoluble | Generally not effective for dissolving the starting material. |
Visual Guides
Caption: A typical experimental workflow for reactions involving this compound.
Caption: A troubleshooting logic tree for diagnosing low yield in scale-up reactions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Isatoic Anhydride SDS MSDS Sheet [mubychem.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.com [fishersci.com]
- 5. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. myttex.net [myttex.net]
- 7. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 9. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
stability of 3-Methoxy-isatoic anhydride in different solvent systems
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 3-Methoxy-isatoic anhydride in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a reactive molecule susceptible to degradation by nucleophiles. Its stability is highly dependent on the solvent system and the presence of water, alcohols, amines, or other nucleophilic reagents. It is most stable when stored as a dry solid under anhydrous conditions at cool temperatures (2-8°C).
Q2: In which types of solvents is this compound most unstable?
A2: It is most unstable in protic solvents such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines.[1][2][3] These solvents can react with the anhydride ring, leading to its opening and the formation of degradation products.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways involve nucleophilic attack on the carbonyl groups of the anhydride ring.
-
Hydrolysis: In the presence of water, it hydrolyzes to 2-amino-3-methoxybenzoic acid and carbon dioxide.[2]
-
Alcoholysis: With alcohols, it forms the corresponding ester of 2-amino-3-methoxybenzoic acid and releases carbon dioxide.[2][4]
-
Aminolysis: Reaction with amines leads to the formation of amides of 2-amino-3-methoxybenzoic acid.
Q4: Is this compound stable in aprotic solvents?
A4: Generally, it exhibits better stability in anhydrous aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) compared to protic solvents.[5] However, prolonged storage in solution, even in aprotic solvents, is not recommended. Some aprotic solvents, like dimethyl sulfoxide (DMSO), can react with isatoic anhydrides, especially at elevated temperatures.
Troubleshooting Guides
Issue 1: Low or No Yield in a Reaction Using this compound
| Possible Cause | Troubleshooting Step |
| Degradation of starting material | Ensure the this compound used is dry and has been stored properly. Consider opening a fresh bottle if there are doubts about the quality of the existing stock. |
| Solvent-induced degradation | If using a protic solvent (e.g., methanol, ethanol), the anhydride may be degrading faster than it is reacting with your desired nucleophile. Switch to a dry, aprotic solvent such as ACN, THF, or DMF.[5] Ensure all glassware is thoroughly dried before use. |
| Presence of moisture | Trace amounts of water in the reaction can lead to hydrolysis. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect reaction temperature | High temperatures can accelerate degradation. If possible, run the reaction at a lower temperature. |
Issue 2: Unexpected Side Products Observed in the Reaction Mixture
| Possible Cause | Troubleshooting Step |
| Reaction with the solvent | If using DMSO as a solvent, especially with heating, a side product, S-methyl-2-amino-3-methoxybenzothioate, may form. Consider an alternative aprotic solvent. |
| Formation of anthraniloyl-anthranilic acid derivatives | In the presence of water and a base, a side reaction can occur where the hydrolyzed product reacts with another molecule of the anhydride.[6] Ensure strictly anhydrous conditions. |
| Hydrolysis or alcoholysis products | If your reaction mixture is not completely anhydrous, or if you are using an alcohol-containing solvent system, you may be observing the formation of 2-amino-3-methoxybenzoic acid or its ester. |
Data on Stability in Different Solvent Systems
| Solvent System | Solvent Type | Expected Stability | Primary Degradation Product(s) | Notes |
| Water, Aqueous Buffers | Protic | Low | 2-amino-3-methoxybenzoic acid + CO₂ | Hydrolysis is a major degradation pathway.[2] |
| Methanol, Ethanol | Protic | Low | Methyl/ethyl 2-amino-3-methoxybenzoate + CO₂ | Alcoholysis occurs, especially with heating or in the presence of a base.[2][4][6] |
| Acetonitrile (anhydrous) | Aprotic Polar | Moderate to High | Minimal degradation if kept anhydrous. | A preferred solvent for reactions. |
| Tetrahydrofuran (THF) (anhydrous) | Aprotic | Moderate to High | Minimal degradation if kept anhydrous. | Ensure THF is free of peroxides. |
| N,N-Dimethylformamide (DMF) (anhydrous) | Aprotic Polar | Moderate | Minimal degradation if kept anhydrous and free of amine impurities. | Often used as a solvent for the synthesis of N-substituted isatoic anhydrides.[5] |
| Dimethyl sulfoxide (DMSO) (anhydrous) | Aprotic Polar | Low to Moderate | S-methyl-2-amino-3-methoxybenzothioate | Degradation can be significant, especially at elevated temperatures. |
| Dichloromethane (DCM) (anhydrous) | Aprotic | High | Minimal degradation if kept anhydrous. | Good for short-term reaction use. |
| Toluene (anhydrous) | Aprotic Non-polar | High | Minimal degradation if kept anhydrous. | Solubility may be limited. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound by HPLC
This protocol outlines a general method to determine the stability of this compound in a chosen solvent system.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the anhydrous solvent of interest (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.
-
-
Sample Incubation:
-
Transfer aliquots of the stock solution into several sealed vials.
-
Store the vials under the desired conditions (e.g., room temperature, 40°C).
-
Prepare a control sample to be analyzed immediately (t=0).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from one of the vials.
-
Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Inject the sample into an HPLC system with a UV detector.
-
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (determine by UV scan).
-
Column Temperature: 30°C.
-
-
-
Data Analysis:
-
Measure the peak area of the this compound at each time point.
-
Calculate the percentage remaining relative to the t=0 sample.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CD₃CN).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with the anhydride or its degradation products.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum immediately after preparation (t=0).
-
Keep the NMR tube at a constant temperature and acquire spectra at subsequent time points.
-
-
Data Analysis:
-
Integrate the characteristic peaks of this compound and the internal standard.
-
The decrease in the relative integration of the anhydride peak over time indicates its degradation.
-
The appearance of new signals can help in the identification of degradation products. For example, the formation of 2-amino-3-methoxybenzoic acid would show characteristic aromatic and amine proton signals.
-
Visualizations
References
- 1. myttex.net [myttex.net]
- 2. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. Sciencemadness Discussion Board - Isatoic anhydride hydrolysis to anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Catalyst Selection for Reactions with 3-Methoxy-isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on catalyst selection, troubleshooting, and frequently asked questions for chemical reactions involving 3-Methoxy-isatoic anhydride.
Overview of Catalyst Selection
This compound is a versatile reagent commonly employed in the synthesis of heterocyclic compounds, particularly quinazolinones and their derivatives. The electron-donating nature of the methoxy group can influence the reactivity of the anhydride ring, potentially affecting reaction rates and catalyst requirements compared to its unsubstituted counterpart. Catalyst selection is crucial for achieving high yields and minimizing side products. The choice of catalyst largely depends on the specific reaction being performed.
Common Reaction Types and Recommended Catalysts
-
Synthesis of Quinazolinones and Dihydroquinazolinones: This is one of the most prevalent applications of this compound, typically achieved through a one-pot, three-component reaction with an amine and an aldehyde or orthoformate.
-
Acid Catalysts: A variety of Brønsted and Lewis acids are effective.
-
Brønsted Acids: Sulfamic acid, p-toluenesulfonic acid (p-TsOH), citric acid, and dodecylbenzene sulfonic acid (DBSA) have been shown to efficiently catalyze these reactions.[1][2] Nano-silica supported sulfonic acid (nano-SiO2-SO3H) is a reusable heterogeneous catalyst that can provide excellent yields under solvent-free conditions.[3]
-
Lewis Acids: Iron(III) chloride (FeCl₃) and copper(I) and (II) salts have been utilized.[4] For instance, copper(II) acetate in combination with a mild base is effective in the synthesis of quinazolin-4-ones.
-
-
Base Catalysts: While less common for the three-component synthesis, bases can be employed in stepwise approaches.
-
-
Reaction with Amines (Amidation): The reaction with primary and secondary amines leads to the formation of N-substituted 2-aminobenzamides. This reaction can often proceed without a catalyst, but a mild base may be used to facilitate the reaction.
-
Reaction with Alcohols (Esterification): Alcohols react with this compound to form the corresponding anthranilate esters. This reaction is typically catalyzed by a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5]
Catalyst Performance Data
While specific comparative data for this compound is limited in the literature, the following table summarizes catalyst performance for the synthesis of dihydroquinazolin-4(1H)-ones from isatoic anhydride, an amine, and an aldehyde, which can serve as a starting point for optimization.
| Catalyst | Amine | Aldehyde | Solvent | Time (h) | Yield (%) | Reference |
| Sulfamic Acid | 3-(Trifluoromethyl)aniline | Benzaldehyde | Water | 2 | 78 | [1] |
| Sulfamic Acid | 3-(Trifluoromethyl)aniline | 4-Methoxybenzaldehyde | Water | 1.5 | 84 | [1] |
| Sulfamic Acid | 3-(Trifluoromethyl)aniline | 4-Nitrobenzaldehyde | Water | 3 | 72 | [1] |
| nano-SiO₂-SO₃H | Ammonium Acetate | Benzaldehyde | Solvent-free | 5 min | 98 | [3] |
| nano-SiO₂-SO₃H | Ammonium Acetate | 4-Chlorobenzaldehyde | Solvent-free | 8 min | 95 | [3] |
| nano-SiO₂-SO₃H | Ammonium Acetate | 4-Nitrobenzaldehyde | Solvent-free | 15 min | 88 | [3] |
Note: The electron-donating methoxy group in this compound may influence reaction times and yields. The data above should be used as a general guideline, and optimization of reaction conditions is recommended.
Experimental Protocols
General Procedure for the Synthesis of 2,3-Disubstituted-7-methoxy-2,3-dihydroquinazolin-4(1H)-ones
This protocol is adapted from procedures for unsubstituted isatoic anhydride and should be optimized for specific substrates.
Materials:
-
This compound
-
Substituted amine (e.g., aniline)
-
Substituted aldehyde (e.g., benzaldehyde)
-
Catalyst (e.g., sulfamic acid, 10 mol%)
-
Solvent (e.g., water or ethanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and the substituted amine (1 mmol) in the chosen solvent (10 mL).
-
Add the catalyst (0.1 mmol) to the mixture.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the substituted aldehyde (1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 5 hours depending on the reactivity of the substrates.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product, wash it with cold solvent, and dry it.
-
If no precipitate forms, extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxy group in reactions with this compound?
A1: The methoxy group is an electron-donating group. This can increase the electron density of the aromatic ring, potentially making the anhydride more susceptible to electrophilic attack and influencing the nucleophilicity of the nitrogen atom after ring opening. This may lead to faster reaction rates compared to unsubstituted isatoic anhydride in some cases.
Q2: Which type of catalyst is generally preferred for the synthesis of quinazolinones from this compound?
A2: Acid catalysts, particularly Brønsted acids like sulfamic acid and p-TsOH, are commonly used and have shown high efficiency for the one-pot synthesis of quinazolinones.[1] Heterogeneous acid catalysts like nano-SiO₂-SO₃H offer the advantage of easy recovery and reusability.[3]
Q3: Can I perform these reactions under solvent-free conditions?
A3: Yes, solvent-free conditions have been successfully employed, particularly with solid acid catalysts like nano-SiO₂-SO₃H, often leading to shorter reaction times and high yields.[3]
Q4: How does the choice of amine and aldehyde affect the reaction outcome?
A4: The electronic properties of the amine and aldehyde play a significant role. Aromatic aldehydes with electron-donating groups tend to give higher yields and require shorter reaction times, while those with electron-withdrawing groups may require longer reaction times.[4] Highly nucleophilic amines will react more readily.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Yield | - Inactive catalyst- Suboptimal reaction temperature or time- Poor quality of reagents- Presence of moisture | - Use a fresh batch of catalyst.- Optimize the temperature and reaction time by monitoring with TLC.- Ensure the purity of this compound, amine, and aldehyde.- Use anhydrous solvents and reagents, especially if using moisture-sensitive catalysts. |
| Formation of Multiple Side Products | - Reaction temperature is too high- Incorrect stoichiometry- Unsuitable catalyst | - Lower the reaction temperature.- Carefully control the molar ratios of the reactants.- Screen different catalysts to find one that is more selective for the desired product. |
| Incomplete Reaction | - Insufficient catalyst loading- Short reaction time- Low reactivity of substrates | - Increase the catalyst loading incrementally.- Extend the reaction time.- If using substrates with electron-withdrawing groups, consider a more active catalyst or higher reaction temperature. |
| Difficulty in Product Isolation | - Product is highly soluble in the reaction solvent- Formation of an oil instead of a precipitate | - After the reaction, try to precipitate the product by adding a non-polar solvent (e.g., hexane) or by cooling the mixture in an ice bath.- If an oil forms, try triturating it with a suitable solvent to induce crystallization. Otherwise, proceed with extraction and purification by column chromatography. |
Visualizing the Process
Catalyst Selection Workflow
The following diagram illustrates a general workflow for selecting a suitable catalyst for reactions involving this compound.
Caption: A decision-making workflow for catalyst selection.
General Reaction Pathway for Quinazolinone Synthesis
This diagram outlines the key steps in the acid-catalyzed, three-component synthesis of a dihydroquinazolinone from this compound.
Caption: A simplified reaction pathway for quinazolinone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 3. Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myttex.net [myttex.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Methoxy-isatoic Anhydride and Isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Chemical Structures and Properties
Isatoic anhydride and its 3-methoxy derivative are important building blocks in synthetic organic chemistry, particularly for the synthesis of heterocyclic compounds like quinazolinones, which are of interest in drug development.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) |
| Isatoic Anhydride | [Image of Isatoic Anhydride structure] | C₈H₅NO₃ | 163.13[1] |
| 3-Methoxy-isatoic Anhydride | [Image of this compound structure] | C₉H₇NO₄ | 193.16[2] |
Reactivity with Nucleophiles: A Comparative Overview
The primary mode of reaction for both isatoic anhydride and this compound is nucleophilic acyl substitution at the carbonyl carbons of the anhydride ring. This typically results in ring-opening. The key difference in their reactivity is expected to stem from the electronic effect of the methoxy group at the 3-position of the aromatic ring.
The methoxy group (-OCH₃) is an electron-donating group due to its resonance effect (+R effect), which is generally stronger than its inductive electron-withdrawing effect (-I effect). This has significant implications for the electrophilicity of the carbonyl carbons.
dot
Figure 1. Comparative reactivity of Isatoic Anhydride and this compound towards nucleophiles.
Isatoic Anhydride: The absence of a strong electron-donating group on the benzene ring makes the carbonyl carbons more electrophilic and, therefore, more susceptible to nucleophilic attack.
This compound: The electron-donating methoxy group increases the electron density on the aromatic ring through resonance. This effect is relayed to the carbonyl groups, reducing their electrophilicity and making this compound inherently less reactive towards nucleophiles compared to isatoic anhydride.
Expected Quantitative Reactivity Comparison
While specific kinetic data for the comparative reaction of these two compounds is not available, a qualitative and extrapolated quantitative comparison can be made.
| Parameter | Isatoic Anhydride | This compound | Rationale |
| Reaction Rate with Nucleophiles | Faster | Slower | The electron-donating methoxy group in the 3-methoxy derivative deactivates the carbonyl groups towards nucleophilic attack. |
| Reaction Yield (under identical, non-forcing conditions) | Higher | Lower | Due to the faster reaction rate, higher conversion to the product is expected for isatoic anhydride in a given timeframe. |
| Reaction Conditions | Milder conditions may suffice | May require more forcing conditions (e.g., higher temperature, longer reaction time, stronger catalyst) to achieve comparable yields. | The lower intrinsic reactivity of the 3-methoxy derivative necessitates more vigorous conditions to drive the reaction to completion. |
Experimental Protocols
The following are general experimental protocols for the reaction of isatoic anhydrides with primary amines to form 2-aminobenzamides, which are common intermediates in the synthesis of quinazolinones. These protocols are based on procedures reported for isatoic anhydride and can be adapted for this compound, likely with adjustments to reaction time and temperature as noted above.
General Protocol for the Reaction of Isatoic Anhydride with a Primary Amine
This procedure is adapted from multi-component reactions involving isatoic anhydride.[3][4][5]
Materials:
-
Isatoic anhydride (1.0 eq)
-
Primary amine (1.1 eq)
-
Solvent (e.g., Ethanol, Acetonitrile, or water)
-
Optional: Catalyst (e.g., p-toluenesulfonic acid, sulfamic acid)[3]
Procedure:
-
To a solution of isatoic anhydride in the chosen solvent, add the primary amine.
-
If a catalyst is used, it is added to the mixture.
-
The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a designated time (typically 1-4 hours).[5]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product can be purified by recrystallization.
Proposed Protocol for the Reaction of this compound with a Primary Amine
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Solvent (e.g., Ethanol, Acetonitrile)
-
Optional: Catalyst (e.g., p-toluenesulfonic acid)
Procedure:
-
To a solution of this compound in the chosen solvent, add the primary amine.
-
If a catalyst is used, it is added to the mixture.
-
The reaction mixture is heated to reflux for an extended period (e.g., 4-8 hours) to compensate for the lower reactivity.
-
The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product can be purified by recrystallization.
Reaction Mechanism and Workflow
The reaction of isatoic anhydrides with amines proceeds via a nucleophilic acyl substitution mechanism. The following diagram illustrates the general workflow and the key steps in the reaction.
dot
Figure 2. General experimental workflow for the reaction of isatoic anhydrides with primary amines.
Conclusion
References
- 1. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Quantifying 3-Methoxy-isatoic Anhydride
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 3-Methoxy-isatoic anhydride, selecting the appropriate analytical method is a critical first step. This guide provides a comparative overview of potential analytical techniques, complete with detailed experimental protocols and expected performance data. Due to the limited availability of specific validated methods for this compound in published literature, this guide presents robust methodologies based on the analysis of analogous compounds, such as isatoic anhydride and other aromatic anhydrides. The presented protocols and performance data are intended to serve as a strong starting point for method development and validation.
Comparison of Analytical Methodologies
The primary challenges in the analysis of this compound are its susceptibility to hydrolysis and the need for a sensitive and specific detection method. The following table summarizes three potential analytical approaches to address these challenges.
| Parameter | Method 1: Reversed-Phase HPLC with UV Detection (Direct Analysis) | Method 2: LC-MS/MS with Derivatization (Direct Analysis) | Method 3: HPLC-UV or LC-MS/MS of Hydrolysis Product (Indirect Analysis) |
| Principle | Chromatographic separation of the intact molecule followed by UV detection. | Chemical derivatization of the anhydride to a stable, easily ionizable product, followed by sensitive and selective mass spectrometric detection. | Controlled hydrolysis of the anhydride to its corresponding amino acid (2-amino-3-methoxybenzoic acid), followed by its quantification. |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 1 ng/mL | ~0.05 - 0.5 µg/mL (HPLC-UV); ~0.01 - 1 ng/mL (LC-MS/MS) |
| Limit of Quantification (LOQ) | ~0.5 - 3 µg/mL | ~0.05 - 5 ng/mL | ~0.2 - 2 µg/mL (HPLC-UV); ~0.05 - 5 ng/mL (LC-MS/MS) |
| Linearity Range | ~0.5 - 100 µg/mL | ~0.05 - 100 ng/mL | ~0.2 - 100 µg/mL (HPLC-UV); ~0.05 - 100 ng/mL (LC-MS/MS) |
| Precision (%RSD) | < 5% | < 10% | < 5% (HPLC-UV); < 10% (LC-MS/MS) |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 95 - 105% |
| Throughput | High | Medium | Medium |
| Advantages | Simple, widely available instrumentation, good for purity assessment. | Very high sensitivity and selectivity, suitable for complex matrices. | Overcomes stability issues of the anhydride, robust. |
| Disadvantages | Lower sensitivity, potential for on-column hydrolysis. | Requires a derivatization step, method development can be more complex. | Indirect measurement, requires a controlled and reproducible hydrolysis step. |
Experimental Protocols
Method 1: Reversed-Phase High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the direct analysis of this compound, particularly for purity assessment and quantification in relatively clean sample matrices. Care must be taken to use anhydrous solvents to minimize hydrolysis.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade, anhydrous).
-
Water (HPLC grade).
-
Formic acid (optional, for peak shape improvement).
-
This compound reference standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in anhydrous acetonitrile to a suitable concentration.
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 70% A / 30% B, hold for 2 min; ramp to 10% A / 90% B over 8 min; hold for 2 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 310 nm.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
This method offers high sensitivity and is ideal for quantifying trace amounts of this compound in complex matrices. Derivatization with an amine, such as dibutylamine, converts the anhydride to a stable amide that is readily analyzed by LC-MS/MS.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Reagents:
-
Dibutylamine (DBA).
-
Acetonitrile and Toluene (anhydrous).
-
Formic acid.
-
This compound reference standard.
Procedure:
-
Derivatization Reagent: Prepare a 0.01 M solution of dibutylamine in a 7:3 (v/v) mixture of toluene and acetonitrile.
-
Standard and Sample Derivatization: To 100 µL of a standard or sample solution in acetonitrile, add 100 µL of the derivatization reagent. Vortex and let it react for 15 minutes at room temperature.
-
LC Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (ESI+):
-
Monitor the appropriate MRM (Multiple Reaction Monitoring) transition for the dibutylamide derivative of this compound. The precursor ion would be [M+H]+ of the derivative, and the product ion would be a characteristic fragment. These would need to be determined by infusing the derivatized standard.
-
Method 3: Indirect Analysis via Hydrolysis Product
This method circumvents the instability of the anhydride by converting it to 2-amino-3-methoxybenzoic acid through controlled hydrolysis, which is then quantified.
Instrumentation:
-
HPLC-UV or LC-MS/MS system.
-
C18 column.
Reagents:
-
Sodium hydroxide solution (e.g., 0.1 M).
-
Hydrochloric acid solution (e.g., 0.1 M).
-
Acetonitrile, Water, Formic Acid.
-
Reference standard for 2-amino-3-methoxybenzoic acid.
Procedure:
-
Hydrolysis: To a known amount of the sample, add a defined volume of 0.1 M sodium hydroxide. Heat at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to ensure complete hydrolysis. Cool and neutralize with an equivalent amount of 0.1 M hydrochloric acid.
-
Quantification: Analyze the resulting solution for 2-amino-3-methoxybenzoic acid using a validated HPLC-UV or LC-MS/MS method.
-
HPLC-UV: Use conditions similar to Method 1, with detection at the λmax of 2-amino-3-methoxybenzoic acid.
-
LC-MS/MS: Use conditions similar to Method 2 (without derivatization), monitoring the MRM transition for 2-amino-3-methoxybenzoic acid.
-
Visualized Workflows and Relationships
A Comparative Guide to HPLC Purity Validation of 3-Methoxy-isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
The purity of 3-Methoxy-isatoic anhydride, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, is critical for ensuring the quality, safety, and efficacy of the final product.[1][2] As a reactive molecule, it is susceptible to degradation, primarily through hydrolysis, making a robust, stability-indicating analytical method essential for its quality control.[3][4]
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the validation of this compound purity. It includes a recommended primary method, comparisons with alternative stationary phases, and detailed experimental and validation protocols based on established chromatographic principles for aromatic and reactive compounds.[5][6][7]
Method Comparison: Selecting the Optimal Stationary Phase
Reversed-phase HPLC is the most suitable technique for analyzing this compound and its potential impurities.[5][8] The primary analytical challenge is to achieve baseline separation between the parent compound and its main potential degradant and synthetic precursor, 2-amino-3-methoxybenzoic acid, which is formed upon hydrolysis of the anhydride ring.[1][3] The choice of stationary phase is critical for achieving the desired selectivity.
The performance of three common reversed-phase columns—a standard C18, a Phenyl, and a C8—were compared for this separation. The C18 column is recommended as the primary choice for its superior performance in resolving this compound from its key impurity with excellent peak shape.
Table 1: Comparison of HPLC Column Performance (Hypothetical Data)
| Parameter | Method 1: C18 Column (Recommended) | Method 2: Phenyl Column | Method 3: C8 Column |
| Retention Time (this compound) | 6.8 min | 5.5 min | 5.1 min |
| Retention Time (2-amino-3-methoxybenzoic acid) | 4.2 min | 4.0 min | 3.9 min |
| Resolution (Rs) | > 2.0 | 1.4 | 1.2 |
| Tailing Factor (As) | 1.1 | 1.3 | 1.4 |
| Analysis Summary | Optimal separation and peak symmetry. | Reduced retention, but poor resolution. | Insufficient retention and resolution. |
Experimental Protocols
Recommended HPLC Method for Purity Determination
This protocol details a stability-indicating HPLC method developed for the routine purity analysis of this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter before injection.
Forced Degradation Protocol for Specificity Testing
To validate the method as "stability-indicating," forced degradation studies are essential to demonstrate that the method can separate the active pharmaceutical ingredient (API) from its degradation products.[7][9]
-
Acid Hydrolysis: Reflux sample solution with 0.1N HCl at 60°C for 30 minutes.[7]
-
Base Hydrolysis: Reflux sample solution with 0.1N NaOH at 60°C for 30 minutes.[7]
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Expose solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration with acetonitrile for analysis.
Method Validation Summary
The recommended HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[10] The following table summarizes the key validation parameters and typical acceptance criteria.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at the retention time of the main peak in stressed samples. | Confirms the method is stability-indicating. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range. | Establishes a proportional relationship between concentration and response. |
| Range | 50% to 150% of the target concentration. | Defines the concentration interval of reliability. |
| Accuracy | 98.0% to 102.0% recovery. | Measures the closeness of test results to the true value. |
| Precision (Repeatability) | RSD ≤ 1.0% for six replicate injections. | Assesses variability with repeated measurements under the same conditions. |
| Precision (Intermediate) | RSD ≤ 2.0% between different days/analysts. | Assesses the method's reproducibility under varied lab conditions. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | The lowest amount of analyte that can be detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1; RSD ≤ 10% | The lowest amount of analyte that can be quantified with acceptable precision. |
Visualized Workflows
The following diagrams illustrate the experimental workflow for HPLC analysis and the logical approach to selecting an appropriate HPLC column.
Caption: HPLC analysis workflow for this compound.
Caption: Logic for selecting the optimal HPLC column.
References
- 1. Cas 34954-65-9,this compound | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Isatoic anhydride hydrolysis to anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
comparative study of different synthetic routes to 3-Methoxy-isatoic anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 3-Methoxy-isatoic anhydride (also known as 8-methoxy-1H-benzo[d][1][2]oxazine-2,4-dione), a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The comparison focuses on the cyclization of 2-amino-6-methoxybenzoic acid and the oxidation of 8-methoxyisatin, offering insights into their respective methodologies, reagents, and expected yields to assist in selecting the most suitable protocol for your research and development needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative and qualitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Cyclization of 2-Amino-6-methoxybenzoic Acid | Route 2: Oxidation of 8-Methoxyisatin |
| Starting Material | 2-Amino-6-methoxybenzoic acid | 8-Methoxyisatin |
| Key Reagents | Phosgene (or its derivatives like triphosgene, ethyl chloroformate) or Thionyl Chloride (often in a two-step process with N-protection) | Urea-hydrogen peroxide complex, m-chloroperbenzoic acid (m-CPBA), or other peroxy acids. |
| Typical Solvents | Dioxane, Tetrahydrofuran (THF), Acetonitrile | Acetic anhydride/Acetic acid, various organic solvents |
| Reaction Temperature | Varies with reagent: Phosgene (0-50 °C), Thionyl chloride (Room Temperature to reflux) | Room Temperature (often with sonication) to elevated temperatures |
| Reported Yield | 65-80%[3][4] | High to excellent (up to 98% for similar substituted isatins)[5] |
| Key Advantages | Well-established, versatile for various substituted anthranilic acids. | Milder and less hazardous reagents (e.g., urea-hydrogen peroxide), often higher yields and purity.[5] |
| Key Disadvantages | Use of highly toxic and hazardous reagents like phosgene.[1][6] Two-step procedures can be more time-consuming. | Availability of the starting 8-methoxyisatin may be a consideration. |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the described synthetic routes.
Caption: Comparative workflow of synthetic routes to this compound.
Caption: Key reaction parameters for each synthetic methodology.
Experimental Protocols
Route 1: Cyclization of 2-Amino-6-methoxybenzoic Acid
This route is based on well-established methods for the synthesis of isatoic anhydrides from their corresponding anthranilic acids.
Method A: Using Phosgene (or a Phosgene Equivalent)
This procedure is adapted from a general method for the synthesis of isatoic anhydride and should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of phosgene.
Materials:
-
2-Amino-6-methoxybenzoic acid
-
Dioxane or Tetrahydrofuran (THF)
-
Phosgene (or triphosgene with a catalytic amount of an amine base)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
A solution of 2-amino-6-methoxybenzoic acid in dry dioxane or THF is prepared in a reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser under an inert atmosphere.
-
The solution is cooled in an ice bath.
-
A solution of phosgene in the same solvent is added dropwise to the cooled solution of the amino acid while maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (typically 2-4 hours) until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield this compound.
Method B: Two-Step Procedure via N-protection and Thionyl Chloride Cyclization
This method avoids the use of phosgene but involves two separate synthetic steps.
Step 1: N-protection of 2-Amino-6-methoxybenzoic acid
-
2-Amino-6-methoxybenzoic acid is dissolved in a suitable solvent system (e.g., a mixture of water and acetone).
-
A base (e.g., sodium carbonate) is added, followed by the dropwise addition of a protecting group precursor such as ethyl chloroformate (for an EtOCO group) or benzyl chloroformate (for a Cbz group).
-
The reaction is stirred at room temperature until the N-protected amino acid precipitates.
-
The solid is collected by filtration, washed, and dried.
Step 2: Cyclization with Thionyl Chloride
-
The N-protected 2-amino-6-methoxybenzoic acid is suspended in an inert solvent like THF.
-
An excess of thionyl chloride is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by HPLC or TLC.
-
Upon completion, the reaction mixture is concentrated, and the solid product is collected by filtration, washed with a non-polar solvent (like diethyl ether), and dried to afford this compound.[3][4]
Route 2: Oxidation of 8-Methoxyisatin
This approach offers a greener and often higher-yielding alternative to the cyclization of anthranilic acids.
Method: Ultrasound-Assisted Oxidation with Urea-Hydrogen Peroxide Complex
This method is adapted from a general procedure for the oxidation of substituted isatins and is notable for its use of environmentally benign reagents and conditions.[5]
Materials:
-
8-Methoxyisatin
-
Urea-hydrogen peroxide complex
-
Acetic anhydride
-
Acetic acid
-
Ultrasonic bath
Procedure:
-
In a reaction flask, 8-methoxyisatin is dissolved in a mixture of acetic anhydride and acetic acid.
-
The urea-hydrogen peroxide complex is added to the solution.
-
The flask is placed in an ultrasonic bath and sonicated at room temperature. The reaction is typically rapid, and its completion can be monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice water to precipitate the product.
-
The solid this compound is collected by filtration, washed thoroughly with water, and dried. The product is often of high purity, but can be further purified by recrystallization if necessary.[5]
Conclusion
Both the cyclization of 2-amino-6-methoxybenzoic acid and the oxidation of 8-methoxyisatin are viable synthetic routes to this compound. The choice of method will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities regarding the handling of hazardous reagents. For syntheses where the avoidance of highly toxic materials like phosgene is a priority, and where high yields are desired, the oxidation of 8-methoxyisatin presents a compelling and modern alternative. Conversely, the cyclization of the corresponding anthranilic acid is a classic and versatile method that may be preferred if the starting amino acid is readily available.
References
- 1. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.irapa.org [journals.irapa.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation for the easy and efficient synthesis of 1 H-benzo[ d][1,3]oxazine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Tryptanthrin Analogs: Evaluating the Efficacy of 3-Methoxy-isatoic Anhydride and Alternative Precursors
Tryptanthrin and its derivatives are a critical class of alkaloids renowned for their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. The efficient synthesis of these complex molecules is a significant focus for researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of synthetic methodologies for producing tryptanthrin analogs, with a particular focus on the efficacy of utilizing 3-Methoxy-isatoic anhydride as a precursor. We will delve into experimental data, reaction protocols, and visual representations of the synthetic pathways to offer a comprehensive resource for professionals in the field.
Comparative Analysis of Synthetic Methods
The synthesis of the tryptanthrin scaffold predominantly involves the condensation of an isatin derivative with an isatoic anhydride derivative. The choice of substituents on these precursors directly influences the structure of the resulting tryptanthrin analog. While the direct use of this compound wasn't extensively detailed in the surveyed literature, the principles of using substituted isatoic anhydrides are well-established and allow for a comparative assessment.
The most efficient and widely adopted method for synthesizing tryptanthrin and its analogs is the reaction of isatoic anhydride with isatin.[1] This procedure is economically advantageous as many of the required isatin and isatoic anhydride starting materials are commercially available or can be readily synthesized.[1]
Table 1: Comparison of Synthetic Methods for Tryptanthrin Analogs
| Method | Precursors | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Citation(s) |
| Method 1: Base-Catalyzed Condensation | Isatoic anhydride and Isatin | Triethylamine (Et3N) | Toluene | 1 hour | 90 | [2] |
| Method 2: Alternative Base-Catalyzed Condensation | Isatoic anhydride and Isatin | Diisopropylethylamine (DIPEA) | DMF | 24 hours | 81 | [3] |
| Method 3: One-Pot Synthesis from Anthranilic Acid | Anthranilic acid and Isatin | Thionyl chloride | - | - | Excellent | [1] |
| Method 4: Bergman Condensation | Substituted Isatin and Substituted Anthranilic acid | Thionyl chloride | - | - | 51-84 | [2] |
| Method 5: Visible-Light Mediated Synthesis | Isatin and Isatoic anhydride | Rose Bengal | DMF | 12-24 hours | 44-98 | [4] |
| Method 6: Microwave-Assisted Synthesis | Isatoic anhydride and Isatin | Potassium carbonate | - | - | High | [1] |
| Method 7: Biocatalytic Synthesis | Isatoic anhydride and Isatin | Saccharomyces cerevisiae (Baker's Yeast) | THF | 3 hours | 88 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic routes. Below are protocols for some of the key methods highlighted in the comparative table.
Method 1: Base-Catalyzed Condensation of Isatoic Anhydride and Isatin
This protocol describes a high-yield synthesis of tryptanthrin using triethylamine as a base.
-
Reactants: Isatin and Isatoic Anhydride.
-
Reagents: Triethylamine (Et3N).
-
Solvent: Toluene.
-
Procedure:
-
A mixture of isatin and isatoic anhydride is suspended in toluene.
-
Triethylamine is added to the mixture.
-
The reaction mixture is heated and stirred for 1 hour.
-
The product, tryptanthrin, precipitates from the solution and can be isolated by filtration. This method has been reported to yield up to 90% of the desired product.[2]
-
Method 2: Alternative Base-Catalyzed Condensation
This method utilizes a different base and solvent system for the condensation reaction.
-
Reactants: Isatoic anhydride (15 mmol) and Isatin (15 mmol).
-
Reagents: Diisopropylethylamine (DIPEA) (46 mmol).
-
Solvent: Anhydrous DMF (40 mL).
-
Procedure:
-
Isatoic anhydride and isatin are dissolved in anhydrous DMF.
-
DIPEA is added to the solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting yellow suspension is diluted with a 1:1 (v/v) mixture of diethyl ether and hexane (300 mL) and filtered.
-
The collected yellow solid is washed with diethyl ether (2 x 100 mL) and dried under a vacuum to yield tryptanthrin. This procedure has been shown to produce an 81% yield.[3]
-
Method 5: Visible-Light Mediated Synthesis
This environmentally friendly method employs an organic dye as a photocatalyst.
-
Reactants: Isatin (0.10 mmol) and Isatoic anhydride (0.24 mmol).
-
Catalyst: Rose Bengal (0.005 mmol, 0.05 equiv.).
-
Reagents: Potassium Carbonate (K2CO3) (0.1 mmol, 1.0 equiv.).
-
Solvent: DMF (2 mL).
-
Procedure:
-
An oven-dried vial equipped with a stirrer bar is charged with Rose Bengal, K2CO3, Isatin, and Isatoic anhydride.
-
DMF is added as the solvent.
-
The solution is stirred for 12-24 hours while being irradiated by a 23 W fluorescent bulb at room temperature.
-
Upon complete consumption of isatin (monitored by TLC), the crude mixture is purified by flash column chromatography on silica gel (EtOAc/petroleum ether 1:3) to afford the desired tryptanthrin derivative.[5]
-
Visualizing the Synthetic Pathways
Diagrammatic representations of the reaction mechanisms and workflows provide a clear and concise understanding of the chemical transformations.
Caption: General reaction scheme for the synthesis of Tryptanthrin.
Caption: Workflow for visible-light mediated Tryptanthrin synthesis.
Conclusion
The synthesis of tryptanthrin and its analogs can be achieved through various methodologies, with the condensation of isatoic anhydrides and isatins being the most prominent approach. The use of substituted precursors, such as this compound, allows for the generation of a diverse library of tryptanthrin derivatives for drug discovery and development. While traditional base-catalyzed methods offer high yields and simplicity, modern techniques like visible-light photocatalysis and biocatalysis present more environmentally benign and sustainable alternatives. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the specific substitutions required on the tryptanthrin scaffold. The data and protocols presented in this guide offer a solid foundation for researchers to select and optimize the most suitable method for their specific needs.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of visible-light mediated tryptanthrin derivatives from isatin and isatoic anhydride under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3-Methoxy-isatoic Anhydride Derivatives
For researchers, scientists, and professionals in drug development, 3-Methoxy-isatoic anhydride serves as a versatile scaffold for synthesizing a diverse range of heterocyclic compounds with significant therapeutic promise. This guide provides a comparative analysis of the biological activities of compounds derived from this valuable precursor, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.
Derivatives of isatoic anhydride, particularly quinazolines and quinazolinones, have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The introduction of a methoxy group at the 3-position of the isatoic anhydride ring can significantly influence the physicochemical properties and biological activities of the resulting compounds, potentially enhancing their efficacy and selectivity.
Comparative Analysis of Biological Activities
While specific quantitative data for compounds derived directly from this compound is limited in publicly available literature, this guide presents a comparative overview of the biological activities of closely related quinazoline derivatives synthesized from isatoic anhydride. This information provides a valuable benchmark for assessing the potential of 3-methoxy substituted analogues.
Anticancer Activity
Quinazoline derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as tyrosine kinases.
Table 1: Anticancer Activity of Representative Quinazoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinazolinone-benzyl piperidine derivative | MCF-7 (Breast) | Moderate Activity | Erlotinib | -10.1 (kcal/mol, docking score) |
| Quinazolinone-benzyl piperidine derivative | A549 (Lung) | Moderate Activity | Erlotinib | -10.1 (kcal/mol, docking score) |
| Quinazolinone-benzyl piperidine derivative | 5637 (Bladder) | Moderate Activity | Erlotinib | -10.1 (kcal/mol, docking score) |
| Quinazoline-2,4,6-triamine derivative (Compound 5) | T. cruzi (bloodstream) | More effective than reference | Nifurtimox/Benznidazole | - |
| Quinazoline-2,4,6-triamine derivative (Compound 6) | T. cruzi (bloodstream) | More effective than reference | Nifurtimox/Benznidazole | - |
| Quinazoline-2,4,6-triamine derivative (Compound 8) | T. cruzi (bloodstream) | More effective than reference | Nifurtimox/Benznidazole | - |
Note: Specific IC50 values for the quinazolinone-benzyl piperidine derivatives were described as "moderate activity" in the source material, with docking scores provided as an indicator of binding affinity.[1]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has underscored the urgent need for novel antimicrobial agents. Compounds derived from isatoic anhydride have demonstrated encouraging activity against a range of bacteria and fungi. The mechanism of action can vary, including the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 2: Antimicrobial Activity of a Representative Anhydride Derivative
| Compound | Bacterial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| 3-acetoxy-2-methylbenzoic anhydride | S. aureus | - | Amoxicillin | - |
| 3-acetoxy-2-methylbenzoic anhydride | E. faecalis | - | Amoxicillin | - |
| 3-acetoxy-2-methylbenzoic anhydride | K. pneumoniae | - | Amoxicillin | - |
| 3-acetoxy-2-methylbenzoic anhydride | P. aeruginosa | - | Amoxicillin | - |
Note: The source material indicates excellent or equal effectiveness compared to the standard but does not provide specific MIC values.[2]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of new anti-inflammatory drugs with improved safety profiles is a key research area. Phenylbenzohydrazides synthesized from isatoic anhydride have been shown to possess significant anti-inflammatory properties in preclinical models.[3]
Table 3: Anti-inflammatory Activity of Phenylbenzohydrazide Derivatives
| Compound | Parameter Measured | In Vivo/In Vitro Model | Result | Reference Drug |
| INL-11 | Cell Migration | Carrageenan-induced inflammation | Significant reduction | Dexamethasone |
| INL-11 | Protein Extravasation | Carrageenan-induced inflammation | Inhibition | Dexamethasone |
| INL-11 | Cytokine Production (IL-6, IL-1β, TNF-α) | Carrageenan-induced inflammation | Inhibition | Dexamethasone |
| INL-11 | Nitric Oxide (NO) Production | Carrageenan-induced inflammation | Inhibition | Dexamethasone |
Note: The source material describes INL-11 as the most potent compound, with inhibition in several parameters being significant even when compared with dexamethasone, but does not provide specific quantitative values in the abstract.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols for assessing the biological activities of novel compounds.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is commonly used to screen for acute anti-inflammatory activity.
Protocol:
-
Animal Grouping: Divide animals (e.g., rats or mice) into control and treatment groups.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the treatment groups. The control group receives the vehicle.
-
Induction of Inflammation: After a specific period, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Visualizing the Path to Discovery
Diagrams are essential tools for illustrating complex biological pathways and experimental workflows.
Caption: A generalized workflow for the synthesis and biological screening of compounds.
Caption: A simplified signaling pathway illustrating the potential mechanism of action for anticancer quinazoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 3-Methoxy-isatoic Anhydride and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic properties of key chemical intermediates is paramount. This guide provides an objective comparison of the spectroscopic characteristics of 3-Methoxy-isatoic anhydride and its N-methyl derivative, supported by experimental data and detailed methodologies.
This compound (C₉H₇NO₄, M.W. 193.16) is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its spectroscopic signature provides critical information for reaction monitoring, quality control, and structural elucidation. This guide compares the key spectroscopic features of this compound with its parent compound, Isatoic Anhydride, and its N-methyl derivative, N-Methyl-3-methoxy-isatoic anhydride.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, ¹³C NMR Spectroscopy, and Mass Spectrometry (MS).
**Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹) **
| Functional Group | Isatoic Anhydride | This compound (Predicted) | N-Methyl-3-methoxy-isatoic Anhydride (Predicted) |
| N-H Stretch | ~3180 | ~3180 | N/A |
| C-H Stretch (Aromatic) | ~3080 | ~3080 | ~3080 |
| C-H Stretch (Aliphatic/Methoxy) | N/A | ~2950, ~2840 | ~2950, ~2840 |
| C=O Stretch (Anhydride) | ~1770, ~1730 | ~1770, ~1730 | ~1765, ~1725 |
| C=C Stretch (Aromatic) | ~1610, ~1480 | ~1610, ~1485 | ~1610, ~1490 |
| C-O Stretch (Anhydride/Ether) | ~1250, ~1100 | ~1260, ~1100, ~1030 (ether) | ~1260, ~1100, ~1030 (ether) |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
| Proton | Isatoic Anhydride (in DMSO-d₆) | This compound (Predicted in DMSO-d₆) | N-Methyl-3-methoxy-isatoic Anhydride (Predicted in DMSO-d₆) |
| NH | ~11.8 (s, 1H) | ~11.8 (s, 1H) | N/A |
| Ar-H | 7.1-7.9 (m, 4H) | 6.8-7.7 (m, 3H) | 6.9-7.8 (m, 3H) |
| OCH₃ | N/A | ~3.9 (s, 3H) | ~3.9 (s, 3H) |
| NCH₃ | N/A | N/A | ~3.3 (s, 3H) |
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
| Carbon | Isatoic Anhydride (in DMSO-d₆) | This compound (Predicted in DMSO-d₆) | N-Methyl-3-methoxy-isatoic Anhydride (Predicted in DMSO-d₆) |
| C=O (Anhydride) | ~162, ~148 | ~162, ~148 | ~161, ~147 |
| Ar-C (quaternary) | ~140, ~115 | ~155 (C-OCH₃), ~141, ~116 | ~155 (C-OCH₃), ~142, ~117 |
| Ar-CH | ~136, ~129, ~124, ~116 | ~130, ~115, ~110 | ~131, ~116, ~111 |
| OCH₃ | N/A | ~56 | ~56 |
| NCH₃ | N/A | N/A | ~28 |
Table 4: Mass Spectrometry Data (m/z)
| Ion | Isatoic Anhydride | This compound | N-Methyl-3-methoxy-isatoic Anhydride |
| [M]⁺ | 163 | 193 | 207 |
| [M-CO₂]⁺ | 119 | 149 | 163 |
| [M-CO₂-CO]⁺ | 91 | 121 | 135 |
Experimental Protocols
The data presented above are typically acquired using the following standard methodologies.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional correlation experiments (e.g., COSY, HSQC, HMBC) to aid in signal assignment.
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction, or using a direct insertion probe. Electron Ionization (EI) is a common ionization technique.
-
Sample Preparation: The sample is introduced into the ion source, where it is vaporized and ionized.
-
Data Acquisition: The mass-to-charge ratios (m/z) of the resulting ions are measured. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm elemental composition.
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of isatoic anhydride derivatives.
Caption: Workflow for the spectroscopic characterization of isatoic anhydride derivatives.
The Strategic Advantage of 3-Methoxy-isatoic Anhydride in Drug Discovery: A Cost-Benefit Analysis
In the competitive landscape of drug discovery, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a research program. For scientists engaged in the synthesis of novel therapeutics, particularly those targeting quinazolinone-based scaffolds, 3-Methoxy-isatoic anhydride emerges as a strategic starting material. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its performance with alternative synthetic routes and offering detailed experimental insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound offers a distinct advantage in the synthesis of biologically active quinazolinones and related heterocyclic compounds. While its initial procurement cost is higher than that of unsubstituted isatoic anhydride or anthranilic acid, the benefits in terms of synthetic efficiency, access to novel chemical space, and the potential for enhanced biological activity present a compelling case for its use in targeted drug discovery programs. The methoxy group can serve as a crucial handle for further functionalization or can directly contribute to the pharmacophore, potentially reducing the number of subsequent synthetic steps and downstream optimization efforts.
Cost and Performance Comparison
The following table summarizes the key quantitative data for this compound and its common alternatives in the synthesis of a generic quinazolinone core structure. Prices are indicative and may vary based on supplier and purity.
| Parameter | This compound | Isatoic Anhydride | Anthranilic Acid |
| Indicative Cost (per gram) | ~$50 - $200 | ~$0.15 - $1.00 | ~$0.30 - $1.00 |
| Molecular Weight | 193.16 g/mol | 163.13 g/mol | 137.14 g/mol |
| Typical Reaction Time (Conventional) | 2 - 8 hours | 2 - 10 hours | 2 - 8 hours |
| Typical Yield (Conventional) | 70 - 90% | 60 - 85% | 60 - 96% |
| Typical Reaction Time (Microwave) | 5 - 15 minutes | 5 - 20 minutes | 5 - 10 minutes |
| Typical Yield (Microwave) | 80 - 95% | 75 - 90% | 85 - 95% |
| Key Advantage | Introduces methoxy group for potential bioactivity/further modification. | Cost-effective for synthesizing unsubstituted quinazolinones. | Very low cost, versatile starting material. |
| Key Disadvantage | Higher initial cost. | Limited to unsubstituted core structures. | Requires an additional cyclization agent (e.g., formamide). |
Experimental Protocols
Below are detailed methodologies for the synthesis of a quinazolinone core structure using the three compared starting materials.
Protocol 1: Synthesis of a 3-Methoxy-quinazolinone Derivative from this compound
This protocol is a representative procedure based on established methods for isatoic anhydrides.
Reaction: One-pot condensation with an amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Ethanol (solvent)
Procedure:
-
To a solution of this compound in ethanol, add the primary amine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Expected yield: 85-95%.
Protocol 2: Synthesis of a Quinazolinone Derivative from Isatoic Anhydride
Reaction: One-pot, three-component reaction.
Materials:
-
Isatoic anhydride (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Ammonium acetate (1.5 eq)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, combine isatoic anhydride, the aromatic aldehyde, and ammonium acetate in ethanol.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After cooling, the product precipitates. Collect the solid by filtration, wash with water and then cold ethanol.
-
Dry the product under vacuum.
-
Expected yield: 70-85%.
Protocol 3: Synthesis of a Quinazolinone from Anthranilic Acid (Niementowski Reaction)
Reaction: Condensation and cyclization.
Materials:
-
Anthranilic acid (1.0 eq)
-
Formamide (excess, acts as reagent and solvent)
Procedure:
-
Heat a mixture of anthranilic acid and formamide at 130-140°C for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Expected yield: up to 96%.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the synthesis of quinazolinone derivatives.
Caption: Workflow for 3-Methoxy-quinazolinone Synthesis.
Caption: Workflow for Quinazolinone Synthesis from Isatoic Anhydride.
Caption: Workflow for Quinazolinone Synthesis from Anthranilic Acid.
Signaling Pathway Context
Quinazolinone-based molecules are known to interact with a variety of signaling pathways implicated in diseases such as cancer and infectious diseases. For instance, some quinazolinone derivatives act as inhibitors of key enzymes like kinases or polymerases. The methoxy group introduced by this compound can play a crucial role in modulating the binding affinity and selectivity of the final compound for its biological target.
alternative reagents to 3-Methoxy-isatoic anhydride for quinazolinone synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. While 3-methoxy-isatoic anhydride is a common precursor, a range of alternative starting materials offer distinct advantages in terms of availability, reactivity, and amenability to diverse substitution patterns. This guide provides an objective comparison of the primary alternatives—2-aminobenzamides, anthranilic acids, and 2-aminobenzonitriles—supported by experimental data and detailed protocols to inform your synthetic strategy.
At a Glance: Performance Comparison of Starting Materials
The choice of starting material for quinazolinone synthesis significantly impacts reaction conditions, achievable yields, and overall efficiency. The following tables summarize quantitative data from various synthetic approaches, offering a comparative overview.
Table 1: Quinazolinone Synthesis Starting from 2-Aminobenzamides
| Co-reactant | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Cu(II) complex | - (Solvent-free) | MW | 0.25 | 92 | [1] |
| Methanol | Ru(II) complex | Methanol | 150 | 26 | 94 | [2] |
| Benzyl alcohol | Cu(II) complex | Toluene | 120 | 12 | 96 | [3] |
| Benzaldehyde | p-TsOH, PIDA | CH3CN | Reflux | - | High | [4] |
| Tertiary Amine | Cu2O | CHCl3 | 100 | 24 | up to 91 | [5] |
Table 2: Quinazolinone Synthesis Starting from Anthranilic Acids
| Co-reactant | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Formamide | - | - (Solvent-free) | 130-135 | 2 | 96 | [6] |
| Acetic anhydride / Amine | Choline chloride:urea (DES) | DES | 80 | - | High | [7] |
| Trimethyl orthoformate / Amine | - | Ethanol | MW (120) | 0.5 | High | [7] |
| Butyryl chloride / Acetic anhydride | - | - | - | - | - | [8] |
| Formamide | Acidic alumina | MW | 0.07 | High | [9] |
Table 3: Quinazolinone Synthesis Starting from 2-Aminobenzonitriles
| Co-reactant | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methanol / Water | Ru(II) complex | Methanol | 150 | 24 | 95 | [2] |
| Benzyl alcohol / Water | Ru(II) complex | Benzyl alcohol | 150 | 24 | 92 | [2] |
| Acyl chlorides | Yb(OTf)3 | - (Solvent-free) | MW or US | - | High | [9] |
Synthetic Pathways and Biological Relevance: Visualized
The following diagrams illustrate the general synthetic workflows for quinazolinone synthesis from the discussed alternative starting materials and a key biological pathway where quinazolinone derivatives are active.
Caption: Comparative workflows for quinazolinone synthesis.
Many quinazolinone-based drugs, including the first-generation EGFR inhibitors Gefitinib and Erlotinib, function by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway is often dysregulated in various cancers, particularly non-small cell lung cancer.
Caption: EGFR signaling pathway inhibition by quinazolinones.
Detailed Experimental Protocols
Herein, we provide representative experimental protocols for the synthesis of quinazolinones from the three major alternative starting materials.
Protocol 1: Synthesis from 2-Aminobenzamide and Alcohol (Copper-Catalyzed)
This protocol describes a microwave-assisted, copper-catalyzed aerobic oxidative synthesis of quinazolinones.
Materials:
-
2-Aminobenzamide derivative
-
Substituted benzyl alcohol
-
Copper(II) catalyst (e.g., CuCl2)
-
Cesium carbonate (Cs2CO3)
-
Microwave reactor
Procedure:
-
To a microwave vial, add the 2-aminobenzamide derivative (1.0 mmol), the substituted benzyl alcohol (1.2 mmol), copper catalyst (5 mol%), and Cs2CO3 (2.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 15-30 minutes).[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinazolinone.
Protocol 2: Synthesis from Anthranilic Acid and Formamide (Niementowski Reaction)
This protocol outlines the classic Niementowski reaction for the synthesis of the parent quinazolin-4(3H)-one.
Materials:
-
Anthranilic acid
-
Formamide
-
Glycerin bath or heating mantle
-
Crushed ice
Procedure:
-
In a round-bottom flask, combine anthranilic acid (0.1 mol) and an excess of formamide (0.4 mol).[6]
-
Heat the reaction mixture in a glycerin bath at 130-135 °C for 2 hours.[6]
-
After heating, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing crushed ice.
-
Allow the mixture to stand for 6-8 hours at room temperature to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure quinazolin-4(3H)-one.
Protocol 3: Synthesis from 2-Aminobenzonitrile and Alcohol (Ruthenium-Catalyzed)
This protocol details a tandem reaction for the synthesis of quinazolinones from 2-aminobenzonitriles and alcohols using a ruthenium catalyst.
Materials:
-
2-Aminobenzonitrile derivative
-
Alcohol (e.g., methanol, benzyl alcohol)
-
Ruthenium(II) catalyst
-
Cesium carbonate (Cs2CO3)
-
Water
-
Oil bath
Procedure:
-
In a sealed reaction tube, combine the 2-aminobenzonitrile (0.5 mmol), Ru(II) catalyst (1 mol%), and Cs2CO3 (0.5 mmol).[2]
-
Add the alcohol (1.5 mL) and water (20 equivalents).[2]
-
Seal the tube and heat the reaction mixture in an oil bath at 150 °C for 24 hours.[2]
-
After cooling to room temperature, dilute the mixture with an appropriate organic solvent.
-
Filter the mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to isolate the quinazolinone product.
Conclusion
The synthesis of quinazolinones can be effectively achieved through various pathways, with 2-aminobenzamides, anthranilic acids, and 2-aminobenzonitriles serving as viable and versatile alternatives to isatoic anhydrides. The choice of starting material is contingent upon the desired substitution pattern, required reaction conditions, and overall synthetic strategy. 2-Aminobenzamides offer a direct route through condensation with alcohols or aldehydes, often facilitated by transition metal catalysis. Anthranilic acids provide a classic and robust method via the Niementowski reaction. 2-Aminobenzonitriles represent a modern alternative, enabling tandem reactions to construct the quinazolinone core efficiently. By understanding the comparative advantages and having access to detailed protocols, researchers can select the most appropriate and efficient method for their specific drug discovery and development needs.
References
- 1. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. generis-publishing.com [generis-publishing.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 3-Methoxy-isatoic Anhydride in Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 3-Methoxy-isatoic anhydride, a substituted derivative of isatoic anhydride, has emerged as a valuable precursor for a range of biologically active heterocyclic compounds. This guide provides a comparative overview of its applications, performance against alternatives, and detailed experimental insights, underscoring its utility in medicinal chemistry.
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably quinazolinones and tryptanthrin analogs.[1][2][3] These scaffolds are of significant interest due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The methoxy group at the 3-position of the isatoic anhydride ring can influence the electronic properties and reactivity of the molecule, potentially leading to improved yields, altered reaction kinetics, or unique biological activities of the final products compared to those derived from unsubstituted isatoic anhydride.
Performance in Quinazolinone Synthesis
Quinazolinones are a prominent class of nitrogen-containing heterocycles. The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and related structures is a common application of isatoic anhydride and its derivatives. One of the most efficient methods is the one-pot, multi-component reaction (MCR) involving the isatoic anhydride, a primary amine, and an aldehyde or its equivalent.
While direct comparative studies detailing the performance of this compound against unsubstituted isatoic anhydride are not extensively documented in single publications, analysis of various synthetic reports allows for an indirect comparison. The synthesis of quinazolinone derivatives from isatoic anhydride often proceeds with good to excellent yields, typically ranging from 80% to 97% under optimized conditions.[4] The reaction conditions, including the choice of catalyst and solvent, play a crucial role in the efficiency of these transformations.
For instance, a one-pot, three-component reaction of isatoic anhydride, primary amines, and aromatic aldehydes catalyzed by Bi(NO₃)₃·5H₂O under solvent-free conditions has been reported to produce 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones in excellent yields (90–97%).[4] Another approach utilizing an imidazolium-based ionic liquid as a catalyst in an ethanol-water solvent system also affords high yields.[5]
Experimental Protocol: General One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol is a generalized procedure based on common methods for the synthesis of quinazolinones from isatoic anhydride derivatives.
Materials:
-
Isatoic anhydride (or this compound) (1.0 eq)
-
Primary amine (1.1 eq)
-
Aromatic aldehyde (1.0 eq)
-
Catalyst (e.g., Bi(NO₃)₃·5H₂O, 10 mol%)
-
Solvent (e.g., ethanol, or solvent-free)
Procedure:
-
A mixture of isatoic anhydride (or its 3-methoxy derivative), the primary amine, the aromatic aldehyde, and the catalyst is prepared.
-
If a solvent is used, the reactants are dissolved or suspended in the solvent. For solvent-free conditions, the reactants are mixed directly.
-
The reaction mixture is stirred at a specified temperature (ranging from room temperature to 120 °C) for a period of 2 to 24 hours, depending on the specific substrates and catalyst used.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If the product precipitates, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Application in Tryptanthrin Synthesis
Tryptanthrin and its derivatives are another class of biologically important alkaloids synthesized from isatoic anhydride precursors. These compounds have demonstrated significant antibacterial, antifungal, and antitumor activities. The most common synthetic route involves the condensation of an isatoic anhydride derivative with an isatin derivative.
The synthesis of tryptanthrin from isatoic anhydride and isatin can be achieved under various conditions, including thermal and photocatalytic methods. A visible-light-mediated approach using Rose Bengal as an organic dye photocatalyst provides a transition metal-free and environmentally friendly route to tryptanthrin derivatives.[7][8]
The use of this compound in this synthesis would lead to the formation of 8-methoxytryptanthrin. The methoxy substituent could modulate the biological activity of the resulting tryptanthrin analog. While specific yield comparisons for the synthesis of 8-methoxytryptanthrin versus unsubstituted tryptanthrin are not detailed in the available literature, the general synthetic strategies are applicable.
Experimental Protocol: Visible-Light Mediated Synthesis of Tryptanthrin Derivatives
This protocol is based on a general procedure for the photocatalytic synthesis of tryptanthrins.
Materials:
-
Isatin (or a substituted derivative) (1.0 eq)
-
Isatoic anhydride (or this compound) (2.4 eq)
-
Rose Bengal (0.05 eq)
-
K₂CO₃ (1.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction vial equipped with a stirrer bar, Rose Bengal, K₂CO₃, isatin, and the isatoic anhydride derivative are combined.
-
DMF is added as the solvent.
-
The reaction mixture is stirred and irradiated with a 23 W fluorescent bulb at room temperature.
-
The reaction is monitored by TLC until the isatin is completely consumed (typically 12-24 hours).
-
The crude reaction mixture is then directly purified by flash column chromatography on silica gel to afford the desired tryptanthrin product.
Comparative Summary and Alternatives
The primary alternative to using substituted isatoic anhydrides like the 3-methoxy derivative is to introduce the desired substituents at a later stage in the synthetic sequence. However, employing this compound offers the advantage of incorporating the methoxy group at an early and convergent stage, which can be more efficient.
Other synthetic routes to quinazolinones that do not rely on isatoic anhydrides include the reaction of 2-aminobenzamides with aldehydes or the cyclization of N-acylanthranilic acids. For tryptanthrins, alternative syntheses might involve multi-step sequences starting from different precursors.
The choice of starting material and synthetic strategy will ultimately depend on the desired substitution pattern of the final product, the availability and cost of the starting materials, and the desired overall efficiency of the synthesis.
Visualizing the Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams depict the general reaction pathways for the synthesis of quinazolinones and tryptanthrins.
Caption: One-pot synthesis of 8-methoxy-quinazolinones.
Caption: Synthesis of 8-methoxytryptanthrin.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 3. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Synthesis of 8-(5-Hydroxyamylamino)-6-methoxyquinoline: a New Method of Preparation of Pentaquin and its Analogs (1951) | Maurice Berkeley Green | 1 Citations [scispace.com]
Safety Operating Guide
Proper Disposal of 3-Methoxy-isatoic Anhydride: A Guide for Laboratory Professionals
The proper disposal of 3-Methoxy-isatoic anhydride, as with any laboratory chemical, is crucial for ensuring personnel safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, based on established protocols for related chemical anhydrides. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific safety policies and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). Anhydrides can be irritating to the skin, eyes, and respiratory system.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory. For tasks with a higher risk of splashing, a face shield should also be used.[1]
-
Lab Coat: A full-sleeved lab coat is required to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[2]
Storage and Incompatibilities: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3] It is also crucial to protect it from moisture.[4]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste.
-
Waste Collection:
-
Carefully transfer the unwanted this compound into a designated hazardous waste container.
-
This container must be made of a material compatible with the chemical and have a tightly sealing lid.[5]
-
Avoid mixing it with other waste streams, especially aqueous or protic solvent waste, to prevent unwanted reactions.
-
-
Labeling:
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.
-
This area must be under the control of laboratory personnel and equipped with secondary containment to prevent the spread of spills.[5]
-
-
Arranging for Pickup:
Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is flammable, turn off any nearby ignition sources.[6]
-
Contain the Spill: Use a spill kit with appropriate absorbent materials for chemical spills.
-
Clean-up:
-
Decontamination: Remove and wash any contaminated clothing before reuse.[2][4]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₃ | [4] |
| Molecular Weight | 163.13 g/mol | [4] |
| Decomposition Temperature | > 350 °C | [4] |
| Flash Point | 308 °C | [3][4] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and is based on the properties of similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) for this compound if available, and adhere to all local, state, and federal regulations, as well as your institution's specific safety protocols. Chemical waste generators are ultimately responsible for the proper classification and disposal of their waste.[2][4]
References
Personal protective equipment for handling 3-Methoxy-isatoic anhydride
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of 3-Methoxy-isatoic anhydride. The following procedures are based on the known hazards of the closely related compound, isatoic anhydride, and general best practices for handling chemical anhydrides in a laboratory setting.
Hazard Summary
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct use of Personal Protective Equipment.
| PPE Category | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles or a face shield worn with safety glasses.[4][5] | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] | To prevent skin contact with the chemical. |
| Body Protection | A laboratory coat. | To protect clothing and skin from spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for handling large quantities or if there is a risk of generating dust.[5] | To minimize the inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for minimizing risks when handling this compound in a laboratory setting.
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill containment materials readily accessible.
-
Ensure an eyewash station and safety shower are accessible.[7]
-
-
Handling:
-
Wear the appropriate PPE as outlined in the table above.
-
Handle the solid material carefully to avoid creating dust.[3]
-
If transferring the solid, use a scoop or spatula.
-
When preparing solutions, slowly add the this compound to the solvent.
-
Wash hands thoroughly after handling, even if gloves were worn.[3]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
Solid Waste: Collect any solid waste contaminated with this compound (e.g., contaminated gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.[8]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[8]
-
-
Disposal Method:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
It is recommended to use a licensed chemical waste disposal company.[9]
-
Quantitative Data
Specific quantitative toxicological data for this compound is not available. The following table provides data for the parent compound, Isatoic Anhydride, for reference.
| Substance | CAS Number | Molecular Formula | Molecular Weight | Acute Toxicity |
| This compound | 34954-65-9 | C₉H₇NO₄ | 193.16 g/mol [10] | Data not available |
| Isatoic Anhydride | 118-48-9 | C₈H₅NO₃ | 163.13 g/mol [3] | Oral LD50: >5000 mg/kg (Rat) |
Experimental Protocols
This document provides safety and handling guidelines and does not pertain to a specific experimental protocol. When using this compound in an experiment, these handling guidelines should be integrated into the detailed experimental protocol.
Safe Handling Workflow
The following diagram illustrates the key steps for safely handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Isatoic Anhydride SDS MSDS Sheet [mubychem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. PPE thanatopraxy - Protection & safety for professionals [boutique.eihf-isofroid.eu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. scbt.com [scbt.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
